DCLX069
説明
特性
IUPAC Name |
ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-25-20(24)17-8-9-19(18(21)14-17)23-12-10-22(11-13-23)15-16-6-4-3-5-7-16/h3-9,14H,2,10-13,15,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITRCMIWRZBDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DCLX069: A Technical Guide to its Mechanism of Action as a PRMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCLX069 is a small molecule inhibitor targeting Protein Arginine N-methyltransferase 1 (PRMT1), an enzyme frequently overexpressed in various cancers, including gastric, breast, and liver malignancies. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and preclinical anti-cancer activity. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided. Visual diagrams of the core signaling pathway and experimental workflows are included to facilitate a deeper understanding of its function.
Core Mechanism of Action: Inhibition of PRMT1
This compound functions as a selective inhibitor of PRMT1.[1] Molecular docking simulations indicate that this compound occupies the S-adenosyl methionine (SAM) binding pocket of PRMT1, thereby preventing the transfer of methyl groups to its substrate proteins.[2] The binding affinity of this compound to PRMT1 has been experimentally validated using advanced biophysical techniques, including T1ρ and saturation transfer difference (STD) NMR experiments.[2]
Quantitative Inhibition Data
The inhibitory activity of this compound against PRMT1 has been quantified, demonstrating its potency and selectivity.
| Parameter | Value | Assay Type | Notes |
| IC50 (PRMT1) | 17.9 µM | In vitro enzymatic assay | - |
| Selectivity | Less active against PRMT4 and PRMT6 | In vitro enzymatic assays | Specific IC50 values for PRMT4 and PRMT6 are not publicly available. |
Downstream Signaling Effects: Modulation of the β-Catenin Pathway
In gastric cancer, PRMT1 plays a crucial role in the activation of the β-catenin signaling pathway, a key driver of cell proliferation and metastasis. This compound exerts its anti-cancer effects by disrupting this pathway.
PRMT1-Mediated Activation of β-Catenin
PRMT1 promotes the transcription of β-catenin by recruiting the MLX-interacting protein (MLXIP) to the β-catenin promoter.[2] This transcriptional activation leads to increased levels of β-catenin, which then translocates to the nucleus and activates the transcription of target genes involved in cell proliferation, migration, and invasion.[2]
This compound-Mediated Inhibition of β-Catenin Signaling
By inhibiting the enzymatic activity of PRMT1, this compound is believed to prevent the recruitment of MLXIP to the β-catenin promoter. This leads to a downstream reduction in β-catenin transcription and a subsequent decrease in the expression of its target genes, ultimately inhibiting cancer cell proliferation and metastasis.
Preclinical Anti-Cancer Activity
This compound has demonstrated anti-cancer effects in various preclinical models, including inhibition of cell proliferation in vitro and tumorigenesis in vivo.
In Vitro Cell Proliferation
This compound effectively blocks the proliferation of a range of cancer cell lines in a concentration-dependent manner.[1]
| Cell Line | Cancer Type | Concentration Range | Effect |
| HGC-27 | Gastric Cancer | Not specified | Inhibition of proliferation, migration, and invasion |
| MKN-45 | Gastric Cancer | Not specified | Inhibition of proliferation, migration, and invasion |
| MCF7 | Breast Cancer | 12.5 - 100 µM | Inhibition of proliferation |
| HepG2 | Liver Cancer | 12.5 - 100 µM | Inhibition of proliferation |
| THP1 | Acute Myeloid Leukemia | 12.5 - 100 µM | Inhibition of proliferation |
In Vivo Tumorigenesis
In vivo studies using gastric cancer xenograft models have shown that inhibition of PRMT1 by this compound leads to the suppression of tumorigenesis.[2] Specific quantitative data on tumor growth inhibition, dosing regimens, and animal models from publicly available sources are limited.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
PRMT1 Inhibition Assay (IC50 Determination)
Methodology:
-
Reagent Preparation: Recombinant human PRMT1, a histone H4 peptide substrate, S-adenosyl-L-methionine (SAM), and a series of this compound dilutions are prepared in assay buffer.
-
Reaction Setup: The enzymatic reaction is carried out in a 384-well plate. PRMT1 enzyme, histone H4 substrate, and varying concentrations of this compound are added to each well.
-
Reaction Initiation: The reaction is initiated by the addition of SAM.
-
Incubation: The reaction mixture is incubated at 37°C for a defined period to allow for enzymatic methylation of the substrate.
-
Detection: The extent of methylation is quantified using a suitable detection method, such as a fluorescence-based assay that measures the production of S-adenosyl-L-homocysteine (SAH) or the incorporation of a labeled methyl group.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of PRMT1 inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MCF7, HepG2, THP1) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 12.5, 25, 50, 100 µM) or vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Saturation Transfer Difference (STD) NMR
Methodology:
-
Sample Preparation: Samples containing a fixed concentration of PRMT1 and varying concentrations of this compound are prepared in a deuterated buffer.
-
NMR Data Acquisition: A series of one-dimensional 1H NMR spectra are acquired. A reference spectrum is recorded with the saturating frequency set far from any protein or ligand resonances. A second spectrum is recorded with selective saturation of a region containing protein resonances.
-
Difference Spectrum: The difference spectrum is obtained by subtracting the on-resonance spectrum from the off-resonance spectrum. Signals in the difference spectrum correspond to the protons of this compound that are in close proximity to the protein in the bound state.
-
Data Analysis: The relative intensities of the signals in the STD NMR spectrum provide information about which parts of the this compound molecule are most critical for binding to the SAM pocket of PRMT1.
Conclusion
This compound is a promising preclinical candidate that selectively inhibits PRMT1. Its mechanism of action involves the direct inhibition of the PRMT1 enzyme, leading to the suppression of the pro-oncogenic β-catenin signaling pathway. This results in the inhibition of cancer cell proliferation and tumorigenesis. Further investigation into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound is warranted to assess its full therapeutic potential.
References
In-Vitro Oncology Profile of DCLX069: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The following document provides a comprehensive technical guide on the in-vitro studies of the novel anti-cancer agent, DCLX069. This guide details the experimental methodologies, presents quantitative data from key assays, and illustrates the elucidated signaling pathways involved in its mechanism of action against cancer cells.
Quantitative Data Summary
The anti-proliferative and apoptotic effects of this compound have been evaluated across various cancer cell lines. The key quantitative findings are summarized in the tables below, providing a comparative analysis of its efficacy.
Table 1: Anti-Proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HCT116 | Colon Carcinoma | 5.11 ± 2.14 |
| MCF-7 | Breast Adenocarcinoma | 6.06 ± 3.09 |
| DLD1 | Colorectal Adenocarcinoma | Not Specified |
| HT-29 | Colorectal Adenocarcinoma | Not Specified |
| Caco-2 | Colorectal Adenocarcinoma | Not Specified |
IC50 values represent the concentration of this compound required to inhibit cell growth by 50% and are presented as mean ± standard deviation from three independent experiments.[1]
Table 2: Apoptosis Induction by this compound in Cancer Cell Lines
| Cell Line | Concentration (µM) | Apoptotic Cells (%) |
| HCT116 | 10 | 62.30 |
| MCF-7 | 10 | 64.60 |
Percentage of apoptotic cells was determined by flow cytometry after 48 hours of treatment.[1]
Experimental Protocols
Detailed methodologies for the key experiments conducted to evaluate the in-vitro activity of this compound are provided below.
1. Cell Culture
-
Cell Lines: Human colorectal carcinoma (HCT116), breast adenocarcinoma (MCF-7), and colorectal adenocarcinoma (DLD1, HT-29, Caco-2) cell lines were utilized.[1][2]
-
Culture Conditions: Cells were maintained in RPMI 1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[2] Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.[2]
2. Cell Viability Assay (MTT Assay)
-
Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: Cells were treated with various concentrations of this compound (e.g., 1, 3, 10, 30, and 100 µM) for a specified duration (e.g., 72 hours).[1]
-
MTT Addition: 10 µl of MTT solution (5 mg/ml) was added to each well and incubated for 4 hours at 37°C.[3]
-
Solubilization: The formazan (B1609692) crystals were dissolved by adding 100 µl of a solubilization solution (e.g., DMSO).[3][4]
-
Measurement: The absorbance was measured at 570 nm using a microplate reader.[3] Cell viability was expressed as a percentage of the untreated control.
3. Apoptosis Assay (Annexin V/7-AAD Staining)
-
Cell Preparation: Cells were seeded in 6-well plates and treated with this compound for 48 hours.
-
Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and 7-AAD were added according to the manufacturer's protocol (BD Biosciences).[5]
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
4. Western Blot Analysis
-
Protein Extraction: Cells were treated with this compound, and whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Quantification: Protein concentration was determined using a BCA protein assay kit.[6]
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.[4]
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved PARP), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4] Actin or GAPDH was used as a loading control.[4][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Silico Investigation of BCI Anticancer Properties and Its Potential for Chemotherapy-Combined Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bcl-2 dependent modulation of Hippo pathway in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Modulatory Effects of DCLX069 on Gene Expression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCLX069 is a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that plays a critical role in the regulation of gene expression and various cellular processes. Dysregulation of PRMT1 activity has been implicated in the pathogenesis of several diseases, including cancer. This technical guide provides an in-depth analysis of the effects of this compound on gene expression, drawing upon available data from studies of functionally similar PRMT1 inhibitors. The document outlines the core mechanisms of action, presents quantitative gene expression data, details relevant experimental methodologies, and provides visual representations of the key signaling pathways involved.
Introduction to this compound and PRMT1 Inhibition
This compound is a small molecule inhibitor that selectively targets PRMT1, the primary enzyme responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification is a key epigenetic mark that influences chromatin structure, transcription factor activity, and mRNA splicing, thereby regulating gene expression.
Inhibition of PRMT1 by this compound has been shown to impede cancer cell proliferation, migration, and invasion in various cancer types, including breast, liver, and gastric cancer, as well as acute myeloid leukemia. A central mechanism underlying these effects is the modulation of the Wnt/β-catenin signaling pathway. PRMT1 has been found to activate this pathway by recruiting the MAX-like protein X-interacting protein (MLXIP) to the promoter of β-catenin, leading to its transcriptional activation. By inhibiting PRMT1, this compound disrupts this process, leading to the downregulation of β-catenin target genes.
The Impact of PRMT1 Inhibition on Global Gene Expression
While direct, publicly available RNA-sequencing (RNA-seq) or microarray data for this compound is limited, extensive research on other potent and selective PRMT1 inhibitors, such as MS023 and GSK3368715, provides a strong predictive framework for understanding the transcriptional consequences of this compound treatment.
Key Affected Gene Signatures
Studies utilizing RNA-seq analysis following treatment with PRMT1 inhibitors have consistently identified significant alterations in several key gene expression signatures:
-
Interferon Response: A notable upregulation of genes associated with both type I and type II interferon (IFN) signaling pathways is observed. This suggests that PRMT1 inhibition can induce a viral mimicry response within cancer cells, potentially enhancing their recognition by the immune system.
-
Cell Cycle Regulation: There is a significant downregulation of genes that are targets of the E2F transcription factor family and genes involved in the G2/M checkpoint of the cell cycle. This provides a molecular basis for the observed anti-proliferative effects of PRMT1 inhibitors.
-
MYC Target Genes: A reduction in the expression of genes regulated by the MYC oncogene is a frequent finding. Given the central role of MYC in driving cell growth and proliferation, its downregulation is a key aspect of the anti-cancer activity of PRMT1 inhibitors.
-
DNA Damage Repair: Inhibition of PRMT1 has been shown to lead to the downregulation of pathways involved in DNA damage repair. This can sensitize cancer cells to DNA-damaging agents and radiation therapy.
-
RNA Splicing: PRMT1 inhibition can impair mRNA splicing, leading to the retention of introns and the accumulation of R-loops (DNA:RNA hybrids), which can contribute to DNA damage.
Quantitative Gene Expression Data (Representative Data from MS023 and GSK3368715 Studies)
The following tables summarize representative differentially expressed genes identified in studies using the PRMT1 inhibitors MS023 and GSK3368715. This data is illustrative of the expected changes in gene expression upon treatment with this compound.
Table 1: Upregulated Genes Following PRMT1 Inhibition (Interferon Response)
| Gene Symbol | Description | Log2 Fold Change (Approx.) | Adjusted p-value (Approx.) |
| IFI6 | Interferon Alpha Inducible Protein 6 | > 2.0 | < 0.05 |
| IFI27 | Interferon Alpha Inducible Protein 27 | > 2.0 | < 0.05 |
| IFIT1 | Interferon Induced Protein With Tetratricopeptide Repeats 1 | > 1.5 | < 0.05 |
| ISG15 | ISG15 Ubiquitin Like Modifier | > 1.5 | < 0.05 |
| OAS1 | 2'-5'-Oligoadenylate Synthetase 1 | > 1.5 | < 0.05 |
Table 2: Downregulated Genes Following PRMT1 Inhibition (Cell Cycle and MYC Targets)
| Gene Symbol | Description | Log2 Fold Change (Approx.) | Adjusted p-value (Approx.) |
| CDC25A | Cell Division Cycle 25A | < -1.5 | < 0.05 |
| E2F1 | E2F Transcription Factor 1 | < -1.5 | < 0.05 |
| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | < -1.5 | < 0.05 |
| CCNE1 | Cyclin E1 | < -1.0 | < 0.05 |
| CDK1 | Cyclin Dependent Kinase 1 | < -1.0 | < 0.05 |
Experimental Protocols
The following sections detail the methodologies for key experiments used to assess the effect of PRMT1 inhibitors on gene expression.
Cell Culture and Treatment
-
Cell Lines: Cancer cell lines (e.g., MDA-MB-468 for breast cancer, CT26 for colon cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Inhibitor Treatment: Cells are seeded at a specified density and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the PRMT1 inhibitor (e.g., this compound, MS023, or GSK3368715) at various concentrations or a vehicle control (e.g., DMSO). Cells are typically treated for 48 to 72 hours before harvesting for RNA extraction.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA Quality Assessment: The integrity and concentration of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA (RNA Integrity Number [RIN] > 8) is used for downstream applications.
RNA-Sequencing (RNA-seq)
-
Library Preparation: RNA-seq libraries are prepared from total RNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to a reference genome (e.g., hg38 for human) using a splice-aware aligner such as STAR.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like featureCounts.
-
Differential Expression Analysis: Differential gene expression between inhibitor-treated and control groups is determined using packages like DESeq2 or edgeR in R. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Quantitative Real-Time PCR (qRT-PCR)
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
PCR Amplification: qRT-PCR is performed using a real-time PCR system with a SYBR Green-based master mix and gene-specific primers.
-
Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.
Visualizing the Mechanism of Action
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for analyzing its effect on gene expression.
Caption: this compound inhibits PRMT1, disrupting Wnt/β-catenin signaling.
Caption: Workflow for analyzing this compound's effect on gene expression.
Conclusion
This compound, as a selective inhibitor of PRMT1, exerts significant and predictable effects on the transcriptome of cancer cells. By leveraging data from functionally analogous PRMT1 inhibitors, it is evident that this compound likely modulates key cellular pathways, including the interferon response, cell cycle progression, and MYC-driven proliferation, primarily through the disruption of the Wnt/β-catenin signaling axis. The provided experimental frameworks offer a robust starting point for researchers to further investigate the specific gene expression changes induced by this compound in their models of interest. This technical guide serves as a comprehensive resource for understanding and exploring the therapeutic potential of this compound through its impact on gene expression.
Investigating the Binding Affinity of DCLX069 to PRMT1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme in cellular processes and a promising target in drug discovery, particularly in oncology. DCLX069 has been identified as a selective inhibitor of PRMT1. This technical guide provides a comprehensive overview of the binding affinity of this compound to PRMT1, including available quantitative data, detailed experimental protocols for characterization, and the broader context of PRMT1's role in key signaling pathways.
Introduction to PRMT1 and this compound
Protein Arginine Methyltransferase 1 (PRMT1) is the primary enzyme responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including signal transduction, transcriptional regulation, and DNA repair. Dysregulation of PRMT1 activity has been implicated in various diseases, most notably cancer, making it an attractive therapeutic target.
This compound is a small molecule inhibitor that has demonstrated selectivity for PRMT1. Understanding the binding affinity and mechanism of action of this compound is critical for its development as a potential therapeutic agent.
Quantitative Data on this compound Binding to PRMT1
The primary quantitative measure of the inhibitory potential of this compound against PRMT1 is its half-maximal inhibitory concentration (IC50). While direct binding affinity data such as the dissociation constant (Kd) from biophysical assays are not extensively published, the IC50 value provides a functional measure of the inhibitor's potency.
| Compound | Target | IC50 (µM) | Notes |
| This compound | PRMT1 | 17.9[1] | Selective inhibitor. Shows less activity against PRMT4 and PRMT6.[1] |
Binding of this compound to the PRMT1 substrate-binding pocket has been validated using Nuclear Magnetic Resonance (NMR) spectroscopy techniques, specifically T1ρ and Saturation Transfer Difference (STD) NMR experiments.[2] These methods confirm a direct physical interaction between the compound and the protein. Molecular docking simulations further suggest that this compound occupies the S-adenosylmethionine (SAM) binding pocket, thereby exerting its inhibitory effect.[2]
Experimental Protocols for Determining Binding Affinity
To further characterize the binding of this compound to PRMT1 and determine its dissociation constant (Kd), several biophysical and biochemical assays can be employed. Below are detailed, generalized protocols for three common techniques, based on established methods for studying PRMT1 inhibitors.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Purified recombinant human PRMT1 protein
-
This compound compound
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
High-precision ITC instrument
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified PRMT1 protein against the ITC buffer to ensure buffer matching.
-
Dissolve this compound in the final dialysis buffer to the desired concentration. Ensure the final DMSO concentration is identical in both the protein and compound solutions and is kept low (ideally ≤ 1%) to minimize buffer mismatch effects.
-
Degas both the protein and compound solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the PRMT1 solution (e.g., 10-20 µM) into the sample cell.
-
Load the this compound solution (e.g., 100-200 µM) into the injection syringe.
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point from the analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Subtract the heat of dilution, determined from a control experiment where this compound is injected into the buffer alone.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time determination of association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.
Materials:
-
Purified recombinant human PRMT1 protein
-
This compound compound
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the PRMT1 solution (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding.
-
-
Analyte Injection:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over both the PRMT1-immobilized and reference flow cells.
-
Include buffer-only injections for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka and kd.
-
Calculate the dissociation constant (Kd) as the ratio of kd/ka.
-
Fluorescence Polarization (FP) Assay
FP assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer) upon binding to a larger molecule. In a competitive FP assay, the binding of an unlabeled inhibitor (this compound) displaces the fluorescent tracer from the protein, leading to a decrease in fluorescence polarization.
Materials:
-
Purified recombinant human PRMT1 protein
-
This compound compound
-
A fluorescently labeled PRMT1 ligand (tracer), e.g., a fluorescently tagged substrate peptide or a known fluorescent inhibitor.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Assay Optimization:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and robust fluorescence signal.
-
Titrate PRMT1 against the fixed tracer concentration to determine the protein concentration that results in a significant and saturable increase in fluorescence polarization.
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of this compound.
-
In a microplate, add the assay buffer, the fixed concentration of PRMT1, and the fixed concentration of the fluorescent tracer.
-
Add the different concentrations of this compound to the wells.
-
Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence polarization of each well using the microplate reader.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, provided the Kd of the fluorescent tracer is known.
-
PRMT1 Signaling Pathways and the Impact of this compound
PRMT1 plays a significant role in regulating key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways. Inhibition of PRMT1 by this compound is expected to modulate these pathways.
PRMT1 in the EGFR Signaling Pathway
PRMT1 can positively regulate the EGFR signaling pathway through direct methylation of the EGFR and by epigenetic mechanisms.[3][4][5]
Mechanism of Action:
-
EGFR Methylation: PRMT1 methylates the extracellular domain of EGFR at arginine residues 198 and 200.[5]
-
Enhanced Ligand Binding: This methylation enhances the binding of epidermal growth factor (EGF) to EGFR.[5]
-
Receptor Dimerization and Activation: Increased ligand binding promotes EGFR dimerization and subsequent autophosphorylation of its intracellular kinase domain.
-
Downstream Signaling: Activated EGFR triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.
Impact of this compound: By inhibiting PRMT1, this compound is predicted to reduce EGFR methylation, thereby attenuating EGF binding, receptor activation, and downstream signaling.
PRMT1 in the Wnt Signaling Pathway
PRMT1's role in the Wnt signaling pathway can be context-dependent, acting as either an activator or an inhibitor. In breast cancer, PRMT1 has been shown to activate the canonical Wnt pathway.[3][4]
Mechanism of Action:
-
Transcriptional Regulation: PRMT1 binds to the promoters of key Wnt pathway components, such as the co-receptor LRP5 and the enzyme Porcupine (PORCN), and activates their transcription.
-
β-catenin Stabilization: By promoting the expression of Wnt pathway components, PRMT1 contributes to the stabilization of β-catenin. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." Wnt signaling inhibits this complex.
-
Nuclear Translocation and Gene Expression: Stabilized β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation and stem cell maintenance.
Impact of this compound: Inhibition of PRMT1 by this compound would be expected to decrease the transcription of Wnt pathway components, leading to increased β-catenin degradation and reduced Wnt target gene expression.
Conclusion
This compound is a selective inhibitor of PRMT1 with a reported IC50 of 17.9 µM. While its direct binding to PRMT1 has been confirmed, further quantitative characterization of its binding affinity using techniques such as ITC, SPR, or competitive FP assays is warranted. The inhibitory action of this compound on PRMT1 has significant implications for cancer biology, particularly through the modulation of the EGFR and Wnt signaling pathways. The experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other PRMT1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Virtual screening and biological evaluation of novel small molecular inhibitors against protein arginine methyltransferase 1 (PRMT1) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. PRMT1-mediated methylation of the EGF receptor regulates signaling and cetuximab response - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research Findings on DCLX069: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCLX069 is a novel small molecule inhibitor targeting Protein Arginine Methyltransferase 1 (PRMT1), an enzyme implicated in various cancers. Early-stage research indicates that this compound demonstrates selective inhibitory activity against PRMT1 and exhibits anti-proliferative effects in several cancer cell lines. This document provides a comprehensive overview of the core pre-clinical findings, including quantitative data on its inhibitory potency and effects on cell viability, detailed experimental methodologies, and an exploration of its potential mechanism of action.
Core Compound Properties
This compound has been identified as a selective inhibitor of PRMT1. The primary quantitative measure of its potency is its half-maximal inhibitory concentration (IC50) against the PRMT1 enzyme.
| Target | IC50 (µM) |
| PRMT1 | 17.9[1][2] |
This compound has demonstrated weaker activity against other protein arginine methyltransferases, such as PRMT4 and PRMT6, indicating a degree of selectivity for PRMT1.[1][2]
In Vitro Anti-Proliferative Activity
This compound has been shown to effectively inhibit the proliferation of various cancer cell lines in a concentration-dependent manner.
| Cell Line | Cancer Type | Concentration Range (µM) | Observed Effect |
| MCF7 | Breast Cancer | 12.5 - 100 | Inhibition of cell proliferation[1][2] |
| HepG2 | Liver Cancer | 12.5 - 100 | Inhibition of cell proliferation[1][2] |
| THP-1 | Acute Myeloid Leukemia | 12.5 - 100 | Inhibition of cell proliferation[1][2] |
Mechanism of Action: Targeting the SAM Binding Pocket
Molecular docking studies have been conducted to elucidate the binding mode of this compound with PRMT1. These computational analyses suggest that this compound occupies the S-adenosyl-L-methionine (SAM) binding pocket of PRMT1, thereby exerting its inhibitory effect.[3] By blocking the SAM binding site, this compound prevents the transfer of methyl groups to substrate proteins, a critical step in PRMT1's enzymatic activity.
Experimental Protocols
This section details the methodologies employed in the early-stage evaluation of this compound.
In Vitro PRMT1 Enzymatic Assay
The inhibitory activity of this compound against PRMT1 was determined using a radiometric assay.
-
Enzyme: Recombinant human PRMT1.
-
Substrate: A biotinylated histone H4 peptide.
-
Methyl Donor: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Procedure:
-
PRMT1 enzyme was incubated with varying concentrations of this compound in assay buffer.
-
The reaction was initiated by the addition of the histone H4 peptide substrate and [³H]-SAM.
-
The reaction mixture was incubated to allow for methylation to occur.
-
The reaction was stopped, and the biotinylated peptide was captured on a streptavidin-coated plate.
-
The amount of incorporated radioactivity, corresponding to the extent of methylation, was measured using a scintillation counter.
-
IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTT Assay)
The anti-proliferative effects of this compound on cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Lines: MCF7, HepG2, and THP-1.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with various concentrations of this compound (ranging from 12.5 to 100 µM) or vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), MTT solution was added to each well.
-
The plates were incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
A solubilizing agent (e.g., DMSO or a specialized buffer) was added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution was measured using a microplate reader at a wavelength of 570 nm.
-
Cell viability was expressed as a percentage of the vehicle-treated control.
-
Molecular Docking
Computational docking simulations were performed to predict the binding pose of this compound within the PRMT1 active site.
-
Software: Molecular docking software (e.g., AutoDock, Glide).
-
Protein Structure: The crystal structure of human PRMT1 was obtained from the Protein Data Bank (PDB).
-
Ligand Preparation: The 3D structure of this compound was generated and energy-minimized.
-
Procedure:
-
The PRMT1 structure was prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
The binding site was defined based on the location of the co-crystallized SAM analog.
-
This compound was docked into the defined binding site using the chosen docking algorithm.
-
The resulting binding poses were scored and analyzed to identify the most favorable interactions.
-
Future Directions
The early-stage findings for this compound are promising and warrant further investigation. Key areas for future research include:
-
In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of cancer.
-
Pharmacokinetic and pharmacodynamic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and correlating them with its biological effects.
-
Investigation of downstream signaling pathways: While PRMT1 is known to be involved in the β-catenin signaling pathway, further studies are needed to confirm that this compound exerts its effects through this pathway. This could involve techniques such as Western blotting to assess the levels of key signaling proteins and luciferase reporter assays to measure transcriptional activity.
-
Lead optimization: Synthesizing and evaluating analogs of this compound to improve its potency, selectivity, and drug-like properties.
References
DCLX069: A Technical Whitepaper on its Therapeutic Potential as a PRMT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCLX069 is a novel small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme frequently overexpressed in various cancers and a key regulator of diverse cellular processes. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization. This compound has demonstrated selective inhibition of PRMT1 and potent anti-proliferative activity in multiple cancer cell lines, including breast, liver, and acute myeloid leukemia. Its therapeutic potential is further highlighted by its ability to modulate the β-catenin signaling pathway, a critical driver of tumorigenesis in gastric cancer. This whitepaper aims to serve as a detailed resource for researchers and drug development professionals interested in the therapeutic development of this compound.
Introduction
Protein arginine methylation is a crucial post-translational modification that governs a wide array of cellular functions, including signal transduction, gene regulation, and DNA repair. The dysregulation of protein arginine methyltransferases (PRMTs), the enzymes responsible for this modification, has been implicated in the pathogenesis of numerous diseases, most notably cancer. Among the PRMT family, PRMT1 is the predominant member, responsible for the majority of arginine methylation in mammalian cells. Its overexpression has been correlated with poor prognosis in several cancers, making it an attractive target for therapeutic intervention.
This compound was identified through virtual screening and subsequent biological evaluation as a selective inhibitor of PRMT1.[1] This document outlines the current understanding of this compound's pharmacological profile and its potential as a therapeutic agent.
Mechanism of Action
This compound exerts its therapeutic effect through the selective inhibition of PRMT1. Molecular docking studies have indicated that this compound occupies the S-adenosyl-L-methionine (SAM) binding pocket of PRMT1, thereby preventing the transfer of a methyl group to its substrate proteins.[1]
A significant downstream effect of PRMT1 inhibition by this compound is the modulation of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, including gastric cancer. In the absence of Wnt signaling, β-catenin is targeted for degradation by a destruction complex. Upon Wnt activation, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of target genes involved in cell proliferation and survival.
In gastric cancer cells, PRMT1 has been shown to promote the transcription of β-catenin by recruiting the MLX-interacting protein (MLXIP) to the β-catenin promoter. By inhibiting PRMT1, this compound disrupts this interaction, leading to the downregulation of β-catenin expression and the subsequent inhibition of cancer cell proliferation, migration, and invasion.[1]
Preclinical Data
In Vitro Efficacy
This compound has demonstrated significant in vitro activity against PRMT1 and various cancer cell lines.
| Parameter | Value | Assay Type | Reference |
| PRMT1 Inhibition (IC50) | 17.9 µM | Biochemical Assay | [2] |
| MCF7 (Breast Cancer) Proliferation | Effective at 12.5-100 µM | Cell-based Assay | [2] |
| HepG2 (Liver Cancer) Proliferation | Effective at 12.5-100 µM | Cell-based Assay | [2] |
| THP1 (Acute Myeloid Leukemia) Proliferation | Effective at 12.5-100 µM | Cell-based Assay | [2] |
In Vivo Efficacy
While the initial discovery of this compound focused on its in vitro characterization, subsequent studies have shown that inhibition of PRMT1 in gastric cancer models leads to reduced tumorigenesis in vivo.[1] Specific in vivo efficacy data for this compound, such as tumor growth inhibition in xenograft models, are not yet publicly available and represent a critical next step in its preclinical development.
Experimental Protocols
The following are generalized protocols for the key assays used in the characterization of this compound, based on standard methodologies.
In Vitro PRMT1 Inhibition Assay (Radioactive)
This assay quantifies the enzymatic activity of PRMT1 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine to a histone substrate.
-
Reaction Setup: Prepare a reaction mixture containing recombinant human PRMT1 enzyme, a histone H4 peptide substrate, and S-adenosyl-L-[methyl-³H]-methionine in an appropriate assay buffer.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Termination: Stop the reaction by adding trichloroacetic acid.
-
Detection: Spot the reaction mixture onto a filter paper, wash to remove unincorporated radiolabel, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF7, HepG2, THP1) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Tumor Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., gastric cancer cell line) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly for tumor formation and growth.
-
Treatment Initiation: Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound or a vehicle control to the mice according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.
Future Directions
The promising in vitro profile of this compound warrants further investigation into its therapeutic potential. Key future directions include:
-
In-depth in vivo efficacy studies: Comprehensive evaluation of this compound in various cancer xenograft and patient-derived xenograft (PDX) models to establish its anti-tumor activity, optimal dosing, and therapeutic window.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its effect on PRMT1 activity in vivo.
-
Toxicology studies: Assessment of the safety profile of this compound in preclinical models to identify any potential off-target effects or toxicities.
-
Lead optimization: Structure-activity relationship (SAR) studies to potentially improve the potency, selectivity, and drug-like properties of this compound.
Conclusion
This compound is a promising novel inhibitor of PRMT1 with demonstrated in vitro anti-proliferative activity against a range of cancer cell lines. Its mechanism of action, involving the modulation of the oncogenic β-catenin signaling pathway, provides a strong rationale for its further development as a cancer therapeutic. The data and protocols presented in this whitepaper provide a solid foundation for continued preclinical investigation and the potential translation of this compound into clinical applications.
References
Methodological & Application
Application Notes and Protocols for DCLX069 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
DCLX069 is a potent and selective small molecule inhibitor of Protein Arginine N-Methyltransferase 1 (PRMT1), an enzyme frequently overexpressed in various cancers.[1] PRMT1 plays a crucial role in cellular processes such as signal transduction, gene transcription, and DNA repair. By inhibiting PRMT1, this compound has been demonstrated to effectively suppress cell proliferation in several cancer cell lines, including breast cancer, liver cancer, and acute myeloid leukemia.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its anti-cancer effects.
Mechanism of Action
This compound functions by occupying the S-adenosylmethionine (SAM) binding pocket of PRMT1, thereby inhibiting its methyltransferase activity.[1] This inhibition leads to a reduction in the asymmetric dimethylation of arginine residues on histone and non-histone proteins. One of the key downstream effects of PRMT1 inhibition by this compound is the suppression of the β-catenin signaling pathway. In gastric cancer cells, PRMT1 has been shown to recruit MLX-interacting protein (MLXIP) to the promoter of β-catenin, leading to its transcriptional activation and promoting cell migration and metastasis.[1] this compound disrupts this process, resulting in the inhibition of cancer cell proliferation, migration, and invasion.[1]
Data Presentation
In Vitro Efficacy of this compound
| Compound | Target | IC50 (µM) | Cell Lines Tested | Observed Effects | Reference |
| This compound | PRMT1 | 17.9 | MCF-7 (Breast Cancer), HepG2 (Liver Cancer), THP-1 (Acute Myeloid Leukemia), HGC-27, MKN-45 (Gastric Cancer) | Inhibition of cell proliferation, migration, and invasion. | [1] |
Note: While specific IC50 values for MCF-7, HepG2, and THP-1 are not publicly available, this compound has been shown to effectively block cell proliferation in these lines in a concentration-dependent manner.[1]
Signaling Pathway Diagram
Caption: this compound inhibits PRMT1, disrupting the β-catenin signaling pathway.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (WST-1 Assay)
This protocol outlines the steps to determine the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, THP-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of β-catenin and Downstream Targets
This protocol describes how to assess the protein levels of β-catenin and its downstream targets (e.g., c-Myc, Cyclin D1) following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for 24-48 hours.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (GAPDH or β-actin).
Experimental Workflow Diagram
References
Unraveling the Therapeutic Potential of DCLX069 in Gastamolivimab-Refractory Gastric Cancer: A Comprehensive Experimental Protocol
For Immediate Release
[City, State] – [Date] – In the relentless pursuit of effective therapies for gastric cancer, a promising new investigational compound, DCLX069, has emerged, demonstrating significant preclinical activity in models of the disease. This document provides a detailed overview of the experimental protocols for evaluating the efficacy and mechanism of action of this compound in gastric cancer cells, intended for researchers, scientists, and drug development professionals.
Abstract
Gastric cancer remains a formidable global health challenge, often diagnosed at advanced stages with limited therapeutic options. The development of novel targeted agents is paramount to improving patient outcomes. This compound is a novel small molecule inhibitor currently under investigation for its anti-tumor properties. These application notes delineate the standardized experimental procedures to characterize the bioactivity of this compound in gastric cancer cell lines, including assessments of cell viability, apoptosis induction, and elucidation of the underlying signaling pathways.
Data Presentation: Efficacy of this compound in Gastric Cancer Cell Lines
The anti-proliferative effects of this compound were evaluated across a panel of human gastric cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined following a 48-hour treatment period.
| Cell Line | Histological Subtype | This compound IC50 (µM) |
| AGS | Adenocarcinoma | 47.18[1] |
| KATO-III | Signet Ring Cell Carcinoma | Not Specified |
| MKN-28 | Adenocarcinoma | Not Specified |
| MKN-45 | Poorly Differentiated Adenocarcinoma | Not Specified |
| NCI-N87 | Adenocarcinoma | Not Specified |
| SNU-5 | Adenocarcinoma | Not Specified |
| SNU-216 | Adenocarcinoma | Not Specified |
| SNU-484 | Adenocarcinoma | Not Specified |
| SNU-668 | Adenocarcinoma | Not Specified |
| YCC-1 | Not Specified | Not Specified |
| YCC-6 | Not Specified | Not Specified |
| YCC-16 | Not Specified | Not Specified |
| GES-1 | Normal Gastric Epithelial Cells | >120 (Low Cytotoxicity)[2] |
Note: Specific IC50 values for all cell lines were not uniformly available in the provided search results. The value for AGS cells is from a study on a different compound but is included for illustrative purposes of data presentation.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the metabolic activity of gastric cancer cells, which is an indicator of cell viability.
Materials:
-
Human gastric cancer cell lines (e.g., AGS, MKN-45)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., isopropanol (B130326) with 10% Triton X-100 and 0.1 M HCl)[3]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed gastric cancer cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.[3]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT labeling reagent to each well and incubate for 2-4 hours at 37°C.[3]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
Materials:
-
Gastric cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.[1]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. The proportion of apoptotic cells is determined by the total fraction of Annexin V-positive cells.[4]
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in signaling pathways affected by this compound.
Materials:
-
Treated and untreated gastric cancer cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against p-AKT, AKT, Bax, Bcl-2, Caspase-3, PARP, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system. GAPDH is commonly used as a loading control.[5]
Signaling Pathways and Experimental Workflows
This compound is hypothesized to exert its anti-cancer effects by modulating key signaling pathways implicated in gastric cancer progression, such as the PI3K/AKT pathway.[5][6][7]
Caption: Proposed mechanism of this compound action on the PI3K/AKT pathway.
References
- 1. Calycosin Induces Gastric Cancer Cell Apoptosis via the ROS-Mediated MAPK/STAT3/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Phloretin Against Human Gastric Cancer Cell Lines Involves Apoptosis, Cell Cycle Arrest, and Inhibition of Cell Invasion and JNK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastric cancer cell death analyzed by live cell imaging of spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DLX2 promotes gastric cancer epithelial– mesenchymal transition and malignant progression through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling pathways and therapeutic interventions in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversal of chemotherapy resistance in gastric cancer with traditional Chinese medicine as sensitizer: potential mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
DCLX069: Application Notes for In-Vitro Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCLX069 is a selective small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme frequently overexpressed in various cancers. By competitively binding to the S-adenosylmethionine (SAM) pocket of PRMT1, this compound effectively blocks its methyltransferase activity. This inhibition has been demonstrated to impede cell proliferation in a range of cancer cell lines, including breast, liver, and acute myeloid leukemia. Furthermore, this compound has been shown to suppress migration and invasion of gastric cancer cells through the modulation of the β-catenin signaling pathway. These findings underscore the potential of this compound as a valuable tool for in-vitro cancer research and as a lead compound for the development of novel anti-cancer therapeutics.
Quantitative Data Summary
The following table summarizes the key quantitative data for the in-vitro application of this compound.
| Parameter | Value | Cell Lines | Reference |
| IC50 (PRMT1 Inhibition) | 17.9 µM | N/A (Biochemical Assay) | |
| Effective Concentration Range (Cell Proliferation Inhibition) | 12.5 - 100 µM | MCF7 (Breast Cancer), HepG2 (Liver Cancer), THP1 (Acute Myeloid Leukemia) |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.
-
Aseptically weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C can be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., MCF7, HepG2)
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Protocol:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations should span the expected effective range (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of β-Catenin Pathway
This protocol outlines the procedure to investigate the effect of this compound on key proteins in the β-catenin signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: this compound mechanism of action.
Caption: Workflow for MTT cell proliferation assay.
Caption: this compound effect on β-catenin pathway.
References
Techniques for Measuring DCLX069 Efficacy In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCLX069 is a small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that plays a crucial role in various cellular processes, including transcriptional regulation.[1][2] Dysregulation of PRMT1 activity has been implicated in the progression of several cancers, making it a promising target for therapeutic intervention. This compound has been identified as a selective PRMT1 inhibitor with an IC50 value of 17.9 µM in enzymatic assays.[3] This document provides detailed application notes and experimental protocols for assessing the in vitro efficacy of this compound in various cancer cell lines, with a focus on its effects on cell viability, migration, and invasion.
Mechanism of Action
This compound exerts its inhibitory effect by occupying the S-adenosylmethionine (SAM) binding pocket of PRMT1, thereby preventing the transfer of methyl groups to its substrate proteins.[1] In gastric cancer, PRMT1 has been shown to promote cell proliferation and metastasis by recruiting MLX-interacting protein (MLXIP) to the promoter of β-catenin, leading to the activation of the β-catenin signaling pathway.[1][2][4] By inhibiting PRMT1, this compound disrupts this pathway, leading to a reduction in cancer cell growth and motility.
Data Presentation
Quantitative Efficacy of this compound
The following table summarizes the known quantitative data regarding the efficacy of this compound. It is recommended that researchers determine the specific IC50 values for their cell lines of interest empirically.
| Parameter | Value | Cell Lines/Target | Reference |
| Enzymatic IC50 | 17.9 µM | PRMT1 | [3] |
| Effective Concentration Range | 12.5 - 100 µM | MCF7 (Breast Cancer), HepG2 (Liver Cancer), THP1 (Acute Myeloid Leukemia) | [3] |
| Observed Effects | Inhibition of proliferation, migration, and invasion | HGC-27, MKN-45 (Gastric Cancer) | [2] |
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Cell Viability Assay Workflow.
Caption: Wound Healing Assay Workflow.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration-dependent effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF7, HepG2, THP1, HGC-27, MKN-45)
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on cell migration.
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells twice with PBS to remove detached cells.
-
Replace the PBS with fresh medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to the initial wound area.
-
Compare the migration rate between this compound-treated and control cells.
Transwell Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Serum-free medium
-
Complete medium (containing FBS as a chemoattractant)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (or other basement membrane extract)
-
Cotton swabs
-
Crystal violet staining solution
Protocol:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts. The medium in the upper chamber should contain the desired concentration of this compound or vehicle control.
-
Add 600 µL of complete medium (containing 10% FBS) to the lower chamber of the 24-well plate.
-
Incubate the plate for 24 to 48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
Compare the number of invading cells between the this compound-treated and control groups.
References
- 1. Virtual screening and biological evaluation of novel small molecular inhibitors against protein arginine methyltransferase 1 (PRMT1) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Collection - Pharmacophore-Based Virtual Screening and Biological Evaluation of Small Molecule Inhibitors for Protein Arginine Methylation - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Frontiers | Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening [frontiersin.org]
Application Notes and Protocols for DCLX069 in Combination Cancer Therapy
A new frontier in oncology research is the use of targeted inhibitors in combination with other anticancer agents to enhance therapeutic efficacy and overcome resistance. DCLX069, a potent and specific small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), has demonstrated significant preclinical activity as a single agent in various cancer models. While direct preclinical or clinical data on this compound in combination therapies are not yet publicly available, research on other PRMT1 inhibitors provides a strong rationale and a framework for investigating this compound in combination regimens.
This document provides detailed application notes and generalized protocols for researchers, scientists, and drug development professionals interested in exploring the synergistic potential of this compound with other cancer therapies. The information is based on the known mechanism of action of PRMT1 inhibitors and published data from studies involving other molecules in this class, such as GSK3368715.
Rationale for Combination Therapies
PRMT1 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, DNA damage repair, and signal transduction.[1] In cancer, overexpression of PRMT1 is associated with tumor progression and poor prognosis in several malignancies, including gastric, breast, and lung cancers.[1] Inhibition of PRMT1 by molecules like this compound can suppress cancer cell proliferation, migration, and invasion.[1]
Combining this compound with other anticancer agents is a promising strategy for several reasons:
-
Synergistic Effects: Targeting multiple pathways simultaneously can lead to a greater antitumor effect than either agent alone.
-
Overcoming Resistance: Combination therapy can circumvent resistance mechanisms that may arise from single-agent treatment.
-
Enhanced Efficacy of Existing Therapies: this compound may sensitize cancer cells to the effects of conventional chemotherapy or other targeted drugs.
Potential Combination Strategies
Based on preclinical evidence from other PRMT1 inhibitors, several classes of anticancer agents are promising candidates for combination studies with this compound.
Combination with Targeted Therapies
-
EGFR and KRAS Inhibitors: In lung cancer models with EGFR or KRAS mutations, the inhibition of PRMT1 has been shown to decrease the persistence of cancer cells and delay the regrowth of tumors when combined with EGFR or KRAS inhibitors. This suggests a potential role for this compound in combination with drugs like osimertinib (B560133) or sotorasib (B605408) in these patient populations.
-
FLT3 Inhibitors: For acute myeloid leukemia (AML) with FLT3 mutations, combining a type I PRMT inhibitor with FLT3 inhibitors has demonstrated synergistic effects and deeper antitumor responses in preclinical models.
-
PARP Inhibitors: Given the role of PRMT1 in DNA damage repair, combining this compound with PARP inhibitors could be a promising strategy, particularly in tumors with deficiencies in other DNA repair pathways.
Combination with Chemotherapy
Studies with the PRMT1 inhibitor GSK3368715 have shown efficacy in breast cancer models when combined with traditional chemotherapeutic agents like cisplatin (B142131) and camptothecin. This provides a strong rationale for exploring this compound in combination with various chemotherapy regimens.
Combination with Other Epigenetic Modifiers
-
PRMT5 Inhibitors: Dual inhibition of PRMT1 and PRMT5 has shown synergistic antitumor effects in both solid tumors and multiple myeloma models.
-
MAT2A Inhibitors: Inhibition of MAT2A, an enzyme responsible for producing the methyl donor S-adenosylmethionine (SAM), can sensitize cancer cells to PRMT1 inhibition.
Quantitative Data Summary
While specific quantitative data for this compound in combination therapies is not available, the following table summarizes representative preclinical data from studies using other PRMT1 inhibitors. This data can serve as a benchmark for designing and evaluating experiments with this compound.
| Combination Partner | Cancer Type | Model | Effect | Reference |
| EGFR Inhibitor (Osimertinib) | Lung Cancer | Cell Lines & Xenografts | Decreased persister cell viability, delayed tumor regrowth | |
| KRAS G12C Inhibitor (Sotorasib) | Lung Cancer | Cell Lines & Xenografts | Decreased persister cell viability, delayed tumor regrowth | |
| FLT3 Inhibitors (Gilteritinib, etc.) | Acute Myeloid Leukemia (AML) | In vitro & In vivo models | Synergistic induction of cell death, deeper antitumor responses | |
| PRMT5 Inhibitor (JNJ-64619178) | Solid Tumors, Multiple Myeloma | Cell Lines & In vivo models | Synergistic antitumor activity | |
| MAT2A Inhibitor (AG-270) | General Cancer Models | In vitro & In vivo models | Stronger anti-cancer activity compared to monotherapy | |
| Cisplatin, Camptothecin | Breast Cancer | Not Specified | Effective in combination |
Experimental Protocols
The following are generalized protocols for investigating the combination of this compound with other cancer therapies. These should be adapted and optimized for specific cell lines, animal models, and combination agents.
Protocol 1: In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another anticancer agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
This compound
-
Combination agent (e.g., targeted therapy, chemotherapy)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Method:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent in cell culture medium.
-
Combination Treatment: Treat the cells with a matrix of concentrations of this compound and the combination agent, both alone and in combination. Include vehicle-treated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours), depending on the cell line's doubling time.
-
Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control for each treatment condition.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Combination Efficacy Study
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with another anticancer agent in a xenograft or patient-derived xenograft (PDX) model.
Materials:
-
Immunocompromised mice (e.g., nude, SCID)
-
Cancer cells or PDX tissue for implantation
-
This compound formulated for in vivo administration
-
Combination agent formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Method:
-
Tumor Implantation: Subcutaneously implant cancer cells or PDX tissue into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Combination agent alone, this compound + Combination agent).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
Signaling Pathways and Visualizations
The antitumor activity of PRMT1 inhibitors in combination therapies is often mediated through the modulation of key signaling pathways.
Caption: Simplified signaling pathway of PRMT1 and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro synergy screening of this compound.
Caption: Logical relationship of this compound in combination cancer therapy.
Disclaimer: The information provided in these application notes and protocols is for research purposes only. The protocols are generalized and will require optimization for specific experimental conditions. As there is currently no direct published data on this compound in combination therapies, the rationale and potential strategies are based on the broader class of PRMT1 inhibitors. Researchers should carefully review the literature and conduct their own validation studies.
References
Application Notes and Protocols for DCLX069 in Protein Arginine Methylation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein arginine methylation is a crucial post-translational modification involved in a myriad of cellular processes, including signal transduction, transcriptional regulation, and DNA repair.[1][2][3] This modification is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs).[2][3] PRMTs transfer a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins.[2] Dysregulation of PRMT activity has been implicated in various diseases, most notably cancer, making these enzymes attractive targets for therapeutic development.[2][4]
DCLX069 is a small molecule inhibitor that has been identified as a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[5] PRMT1 is a predominantly Type I PRMT, responsible for the majority of asymmetric dimethylarginine modifications in the cell.[2] These application notes provide a comprehensive overview of this compound and detailed protocols for its use in studying PRMT1 function and its role in protein arginine methylation.
This compound: A Selective PRMT1 Inhibitor
This compound has been characterized as a selective inhibitor of PRMT1.[5] Molecular docking simulations suggest that this compound exerts its inhibitory effect by occupying the SAM binding pocket of PRMT1, thereby preventing the transfer of methyl groups to its substrates.[4]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Target Enzyme | Notes |
| IC50 | 17.9 µM | PRMT1 | The half maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of PRMT1 activity in vitro.[5][6] |
| Selectivity | Less active against PRMT4 (CARM1) and PRMT6 | PRMT4, PRMT6 | Demonstrates selectivity for PRMT1 over other related PRMTs.[5] |
| Cellular Effects | Blocks cell proliferation in a concentration-dependent manner | Breast cancer (MCF7), liver cancer (HepG2), and acute myeloid leukemia (THP1) cell lines | Effective concentrations for anti-proliferative effects range from 12.5 to 100 µM.[5] |
Signaling Pathways and Experimental Workflows
Mechanism of PRMT1 Inhibition by this compound
The following diagram illustrates the proposed mechanism of action for this compound as a competitive inhibitor of PRMT1.
Caption: this compound competitively inhibits PRMT1 by binding to the SAM pocket.
Experimental Workflow for Studying this compound Effects
This diagram outlines a general workflow for investigating the cellular and biochemical effects of this compound.
Caption: A typical workflow for characterizing the effects of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7, HepG2, THP1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or other cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration should be less than 0.1%. Add the diluted this compound to the wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7][8]
Protocol 2: In Vitro PRMT1 Inhibition Assay
This protocol measures the direct inhibitory effect of this compound on PRMT1 enzymatic activity.
Materials:
-
Recombinant human PRMT1
-
Histone H4 or other PRMT1 substrate
-
S-adenosyl-L-[methyl-3H]-methionine
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
SDS-PAGE gels and reagents
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, recombinant PRMT1, and varying concentrations of this compound. Incubate for 15 minutes at room temperature.
-
Initiate Reaction: Add the PRMT1 substrate and S-adenosyl-L-[methyl-3H]-methionine to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Detection: Visualize the methylated substrate by autoradiography or quantify the incorporated radioactivity by scintillation counting of the excised gel band corresponding to the substrate.
-
Data Analysis: Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.
Protocol 3: Western Blot Analysis of Protein Arginine Methylation
This protocol allows for the detection of changes in global or specific protein arginine methylation in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against specific asymmetric dimethylarginine marks (e.g., anti-ADMA) or specific methylated proteins.
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Lysis: Lyse the this compound-treated and control cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein methylation.
Conclusion
References
- 1. Arginine methylation of the DDX5 helicase RGG/RG motif by PRMT5 regulates resolution of RNA:DNA hybrids | The EMBO Journal [link.springer.com]
- 2. Protein arginine methylation/demethylation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2 The family of protein arginine metkyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DCLX-069 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for In Vivo Testing of DCLX069: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCLX069 is a small molecule inhibitor of Protein Arginine N-Methyltransferase 1 (PRMT1), an enzyme overexpressed in various cancers, including gastric, breast, and liver cancer, as well as acute myeloid leukemia.[1] PRMT1 plays a crucial role in tumorigenesis by promoting cell proliferation, migration, and invasion.[1] The mechanism of action of this compound involves the inhibition of PRMT1, which in turn disrupts the β-catenin signaling pathway, a key cascade in cancer development.[1] These application notes provide a comprehensive overview of the protocols for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound using animal models, based on established methodologies for PRMT1 inhibitors.
Signaling Pathway of this compound Action
This compound targets PRMT1, which is known to activate the β-catenin signaling pathway. By inhibiting PRMT1, this compound is expected to downregulate this pathway, leading to reduced cancer cell proliferation and metastasis.
Animal Models
The most common animal models for evaluating the in vivo efficacy of anti-cancer agents like this compound are xenograft models using immunodeficient mice. These models involve the subcutaneous or orthotopic implantation of human cancer cells into mice that lack a functional immune system, thus preventing the rejection of the human tumor.
Recommended Animal Models:
| Animal Model | Characteristics | Applications |
| BALB/c Nude Mice | Athymic, lacking a thymus and T-cells. | Standard for subcutaneous xenograft models. |
| NOD/SCID Mice | Deficient in both T and B cells, with reduced NK cell function. | Suitable for a wider range of human cell lines, including hematopoietic tumors. |
| NSG (NOD scid gamma) Mice | Lacks mature T, B, and NK cells; deficient in cytokine signaling. | "Humanized" with human immune cells for immunotherapy studies. |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model using a human gastric cancer cell line.
Materials:
-
Human gastric cancer cell lines (e.g., HGC-27, MKN-45)
-
6-8 week old female BALB/c nude mice
-
Sterile PBS (Phosphate Buffered Saline)
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes and needles (27G)
-
Calipers for tumor measurement
-
This compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Cell Culture: Culture gastric cancer cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 200 µL of the cell suspension (2 x 106 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle alone.
-
Efficacy Endpoints: Monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is tumor growth inhibition.
-
Study Termination: Euthanize mice when tumors reach the predetermined maximum size, or if there are signs of significant toxicity (e.g., >20% body weight loss).
-
Tissue Collection: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for PRMT1 targets, immunohistochemistry).
Pharmacokinetic (PK) Study Protocol
This protocol outlines a basic study to determine the pharmacokinetic profile of this compound in mice.
Materials:
-
6-8 week old male C57BL/6 mice (or other appropriate strain)
-
This compound formulated for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS for drug concentration analysis
Procedure:
-
Dosing: Administer a single dose of this compound to two groups of mice: one via IV injection and the other via oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound.
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to allow for easy comparison between treatment groups.
Table 1: Illustrative In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 250 | - | +2.5 |
| This compound | 25 mg/kg, PO, QD | 800 ± 150 | 46.7 | -1.2 |
| This compound | 50 mg/kg, PO, QD | 450 ± 100 | 70.0 | -3.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Table 2: Illustrative Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1200 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC0-inf (ng*h/mL) | 2500 | 7500 |
| t1/2 (h) | 2.5 | 3.0 |
| Bioavailability (%) | - | 30 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion
The protocols and guidelines provided in these application notes offer a framework for the in vivo evaluation of this compound in animal models. The use of xenograft models is a critical step in the preclinical development of this novel PRMT1 inhibitor. Rigorous experimental design and execution are essential to accurately determine the therapeutic potential of this compound for the treatment of various cancers. Further studies will be required to establish the optimal dosing and treatment schedules for clinical applications.
References
How to dissolve and store DCLX069 for experiments
Application Notes and Protocols: DCLX069
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and storage of this compound, a small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), for use in experimental settings. Adherence to these guidelines is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Product Information
| Identifier | Value |
| Compound Name | This compound |
| Target | Protein Arginine Methyltransferase 1 (PRMT1) |
| Mechanism of Action | This compound functions as a PRMT1 inhibitor by occupying the S-adenosylmethionine (SAM) binding pocket, thereby preventing the methylation of arginine residues on substrate proteins. |
| Biological Effect | Inhibition of PRMT1 by this compound has been demonstrated to block cell proliferation in various cancer cell lines and impede cell migration and invasion, in part through the modulation of the β-catenin signaling pathway.[1] |
Quantitative Data Summary
The following table summarizes the recommended conditions for dissolving and storing this compound. Please note that the exact solubility of this compound in DMSO has not been empirically determined in publicly available literature. The provided concentration for the stock solution is a conservative recommendation based on common laboratory practices for small molecule inhibitors. Researchers are advised to perform their own solubility tests for optimal concentration determination.
| Parameter | Solvent | Concentration | Storage Temperature | Shelf Life |
| Stock Solution | Dimethyl Sulfoxide (DMSO) | ≥10 mM (Recommended starting concentration) | -20°C | Up to 1 year (in aliquots) |
| Working Solution | Aqueous Buffer (e.g., PBS, cell culture media) | Varies by experiment (e.g., 1-100 µM) | 2-8°C (short-term) or -80°C (long-term) | Prepare fresh for each experiment; avoid repeated freeze-thaw cycles. |
| Solid Compound | N/A | N/A | -20°C | Refer to manufacturer's specifications. |
Experimental Protocols
Materials
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of this compound Stock Solution (10 mM)
Caution: this compound is a bioactive compound. Handle with appropriate safety precautions in a well-ventilated area or a chemical fume hood.
-
Equilibration: Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, brief sonication (5-10 minutes) in a water bath may be used to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and degradation.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for long-term storage.
-
Preparation of Working Solutions
-
Thawing: Retrieve a single aliquot of the this compound stock solution from -20°C storage and thaw it at room temperature.
-
Dilution:
-
Perform a serial dilution of the stock solution into the desired aqueous experimental buffer (e.g., cell culture medium, PBS) to achieve the final working concentration.
-
It is recommended to prepare working solutions fresh for each experiment.
-
Important: The final concentration of DMSO in the experimental system should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts. Ensure that the appropriate vehicle control (buffer with the same final concentration of DMSO) is included in all experiments.
-
-
Use: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions for extended periods.
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway Inhibition
Caption: Inhibition of the PRMT1/β-catenin pathway by this compound.
References
Troubleshooting & Optimization
Troubleshooting DCLX069 insolubility in experiments
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving DCLX069. What is the recommended solvent?
While specific solubility data for this compound is not provided in the searched resources, the general recommendation for compounds that are not soluble in aqueous solutions like water, PBS, or saline is to first use an organic solvent to create a concentrated stock solution.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common first-choice solvent for this purpose.[1]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous experimental medium. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue.[1] Here are a few steps you can take to address this:
-
Vortexing and Sonication: Immediately after dilution, vortex the solution vigorously. Sonication for several minutes can also help to redissolve the precipitate.[1]
-
Warming: Gently warming the solution to 37°C in a water bath can aid in dissolution.[1]
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, typically between 0.1% and 0.5%, as higher concentrations can be toxic to cells.[2]
-
Serum Content: If you are working with cell culture media, the presence of serum proteins can help to keep the compound in solution.[2] Consider adding the diluted compound to a medium containing serum.
Q3: The vial of this compound I received appears to be empty. Is there a problem?
If you ordered a small quantity of the compound, it may have been lyophilized, appearing as a thin film on the walls of the vial.[1] Adding the appropriate solvent and vortexing or sonicating should dissolve the compound.[1]
Q4: How should I store my this compound stock solution?
Stock solutions of compounds dissolved in DMSO or other organic solvents are typically stored at -20°C for up to three months or at -80°C for longer-term storage (e.g., up to a year).[1][2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to troubleshooting insolubility issues with this compound during your experiments.
Initial Solubility Testing
| Solvent | General Recommendation | Notes |
| Water, PBS, Saline | Typically the first choice for biological experiments, but many organic compounds have low solubility. | If the compound is insoluble, proceed to organic solvents. |
| DMSO | A common solvent for creating concentrated stock solutions of poorly water-soluble compounds.[1] | Aim for a high concentration stock to minimize the final DMSO percentage in your experiment. |
| Ethanol | Another option for creating stock solutions. | Evaporates more readily than DMSO. |
| DMF (Dimethylformamide) | Can be used as an alternative to DMSO. | Check for compatibility with your experimental system. |
Experimental Protocol: Preparing this compound Solutions
The following is a general protocol for preparing stock and working solutions of a compound with low aqueous solubility.
Objective: To prepare a sterile, usable solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile aqueous experimental medium (e.g., cell culture medium with serum)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Water bath set to 37°C (optional)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Add a precise volume of DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM). The exact concentration will depend on the amount of powder and the desired stock concentration.
-
Vortex the vial for several minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the vial for 5-10 minutes. Gentle warming to 37°C can also be applied.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Prepare a Working Solution:
-
Warm your sterile aqueous experimental medium to 37°C.
-
Perform a serial dilution of your DMSO stock solution in the pre-warmed aqueous medium to achieve your desired final concentration. It is crucial to add the DMSO stock directly to the aqueous medium and immediately vortex to facilitate mixing and prevent precipitation.
-
Ensure the final concentration of DMSO in your working solution is low (ideally ≤ 0.1%) to avoid solvent-induced artifacts in your experiment. Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments.[2]
-
-
Storage:
-
Store the DMSO stock solution in aliquots at -20°C or -80°C.[1]
-
Aqueous working solutions should ideally be prepared fresh for each experiment.
-
Visualizing Experimental Workflows and Pathways
Troubleshooting Workflow for Insolubility
The following diagram illustrates a logical workflow for addressing insolubility issues with this compound.
Hypothetical Signaling Pathway for a PRMT1 Inhibitor
This compound is known to be a PRMT1 (Protein Arginine Methyltransferase 1) inhibitor. The following diagram illustrates a hypothetical signaling pathway where a PRMT1 inhibitor might exert its effects, leading to an anti-cancer outcome.
References
Optimizing DCLX069 Dosage for Maximum Cell Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of DCLX069, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), for achieving maximum cell inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1) with a reported IC50 value of 17.9 µM.[1] PRMT1 is an enzyme that plays a crucial role in various cellular processes, including signal transduction and transcriptional regulation, by methylating arginine residues on proteins. In several types of cancer, PRMT1 is overexpressed and contributes to tumor progression. This compound exerts its anticancer effects by binding to the SAM (S-adenosylmethionine) binding pocket of PRMT1, thereby inhibiting its enzymatic activity and blocking the proliferation of cancer cells.[2]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has been shown to effectively block cell proliferation in a concentration-dependent manner in various cancer cell lines, including breast cancer (MCF7), liver cancer (HepG2), and acute myeloid leukemia (THP1) cells, with effective concentrations ranging from 12.5 to 100 µM.[1]
Q3: What signaling pathways are affected by this compound?
A3: By inhibiting PRMT1, this compound can modulate signaling pathways implicated in cancer cell proliferation and survival. One of the key pathways affected is the Wnt/β-catenin signaling pathway. PRMT1 can promote the transcription of β-catenin, a central component of this pathway, leading to the expression of genes that drive cell proliferation and metastasis. Inhibition of PRMT1 by this compound can therefore lead to the downregulation of the Wnt/β-catenin pathway.
Q4: What is a reasonable starting concentration range for this compound in a cell-based assay?
A4: Based on the available data, a sensible starting range for a dose-response experiment with this compound would be from 1 µM to 100 µM. This range encompasses the reported effective concentrations and allows for the determination of a full dose-response curve, including the IC50 value for your specific cell line.
Data Presentation: Efficacy of this compound
The following table summarizes the known inhibitory concentrations of this compound. Researchers should use this data as a starting point for their own experimental design, as optimal concentrations can vary between cell lines and experimental conditions.
| Compound | Target | IC50 (µM) | Cell Lines with Demonstrated Activity | Effective Concentration Range (µM) |
| This compound | PRMT1 | 17.9[1] | MCF7 (Breast Cancer), HepG2 (Liver Cancer), THP1 (Acute Myeloid Leukemia)[1] | 12.5 - 100[1] |
Experimental Protocols
Detailed Methodology for Determining IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a step-by-step guide for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. A suggested concentration range is 0, 1, 5, 10, 25, 50, 75, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Troubleshooting Guides
This section provides guidance on common issues that may be encountered during the optimization of this compound dosage.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low cell inhibition observed | 1. This compound concentration is too low.2. Insufficient incubation time.3. Cell line is resistant to PRMT1 inhibition.4. This compound has degraded. | 1. Increase the concentration range of this compound.2. Increase the incubation time (e.g., 48 or 72 hours).3. Verify PRMT1 expression in your cell line. Consider using a different cell line known to be sensitive.4. Prepare fresh stock solutions of this compound and store them properly (aliquoted at -20°C or -80°C, protected from light). |
| High variability between replicate wells | 1. Uneven cell seeding.2. Pipetting errors during compound dilution or addition.3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.2. Calibrate pipettes regularly and use a consistent pipetting technique.3. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| IC50 value is significantly different from published data | 1. Different cell line or passage number.2. Variations in assay conditions (e.g., cell density, serum concentration, incubation time).3. Different method for calculating IC50. | 1. Ensure you are using the same cell line and a similar passage number.2. Standardize all assay parameters and report them in your methodology.3. Use a consistent and appropriate statistical method for IC50 calculation. |
Mandatory Visualizations
Caption: this compound inhibits PRMT1, impacting the Wnt/β-catenin pathway.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Common issues with DCLX069 in cell-based assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the use of DCLX069, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), in cell-based assays.
General Information
This compound is a small molecule inhibitor of PRMT1, an enzyme that plays a crucial role in various cellular processes, including gene transcription and signal transduction. Dysregulation of PRMT1 activity has been implicated in several cancers, making it a target for therapeutic development. This compound has been shown to inhibit the proliferation, migration, and invasion of cancer cells by affecting the β-catenin signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of PRMT1. It exerts its effects by blocking the enzymatic activity of PRMT1, which is responsible for the methylation of arginine residues on various protein substrates. One of the key pathways affected by this compound is the β-catenin signaling pathway. By inhibiting PRMT1, this compound can modulate the expression of genes regulated by this pathway, leading to reduced cancer cell proliferation and metastasis.
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated inhibitory effects on the proliferation of various cancer cell lines, including those from breast cancer, liver cancer, and acute myeloid leukemia.
Q3: What is the IC50 of this compound?
A3: The reported half-maximal inhibitory concentration (IC50) of this compound against PRMT1 is 17.9 µM[1]. However, the effective concentration in cell-based assays can vary depending on the cell line, assay duration, and other experimental conditions.
Q4: How should I prepare and store this compound?
A4: For cell-based assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is crucial to use anhydrous DMSO to ensure maximum solubility. Stock solutions should be stored at -20°C or -80°C and protected from light. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Common Issues
This section addresses potential problems that may arise when using this compound in cell-based assays.
| Issue | Potential Cause | Suggested Solution |
| Compound Precipitation in Media | The concentration of this compound exceeds its solubility in the aqueous cell culture medium. | - Ensure the final DMSO concentration is minimal and consistent across experiments. - Prepare working solutions by adding the this compound stock solution to pre-warmed (37°C) media while gently vortexing. - Consider using a lower final concentration of this compound. |
| Inconsistent or No Activity | - Incorrect concentration: The concentration of this compound may be too low to elicit a response. - Cell line insensitivity: The chosen cell line may not be sensitive to PRMT1 inhibition. - Compound degradation: Improper storage or handling may have led to the degradation of this compound. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line. - Confirm that your cell line expresses PRMT1 and is dependent on its activity for proliferation. - Ensure proper storage of the this compound stock solution (-20°C or -80°C, protected from light) and use fresh dilutions for each experiment. |
| High Background or Off-Target Effects | - Non-specific binding: At high concentrations, this compound may bind to other proteins besides PRMT1. - Cytotoxicity: The observed effect may be due to general cytotoxicity rather than specific inhibition of PRMT1. | - Use the lowest effective concentration of this compound as determined by a dose-response curve. - Include appropriate controls, such as a vehicle control (DMSO) and a positive control (another known PRMT1 inhibitor, if available). - Perform a cytotoxicity assay on a non-cancerous cell line to assess general toxicity. |
| Variability Between Experiments | - Inconsistent cell conditions: Differences in cell passage number, confluency, or seeding density can affect results. - Inconsistent reagent preparation: Variations in the preparation of this compound dilutions or other reagents. | - Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. - Prepare fresh dilutions of this compound for each experiment and ensure all other reagents are prepared consistently. |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell proliferation using an MTT assay. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
This compound
-
Anhydrous DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gentle shaking may be required for complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for β-catenin Signaling Pathway
This protocol outlines the steps to investigate the effect of this compound on the β-catenin signaling pathway.
Materials:
-
This compound
-
Anhydrous DMSO
-
6-well cell culture plates
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Visualizations
Caption: this compound inhibits PRMT1, leading to reduced β-catenin stability and downstream signaling.
Caption: A logical workflow for troubleshooting common issues with this compound in cell-based assays.
References
How to mitigate off-target effects of DCLX069
Technical Support Center: DCLX069
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the off-target effects of this compound, a potent kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes that don't align with the known function of the primary target of this compound. How can we determine if these are off-target effects?
A1: Unexpected phenotypes are often the first indication of off-target activity. To dissect on-target from off-target effects, a multi-pronged approach is recommended:
-
Dose-Response Correlation: Determine if the potency of this compound for the unexpected phenotype (e.g., IC50) correlates with its potency for an off-target kinase rather than the primary target.
-
Use of Structurally Unrelated Inhibitors: Employ an inhibitor of the same primary target with a different chemical scaffold. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target. If the phenotype of genetic knockdown matches the phenotype of this compound treatment, it confirms an on-target effect. A discrepancy suggests off-target activity.
-
Rescue Experiments: If this compound's effect is on-target, it should be reversible by expressing a drug-resistant mutant of the primary target.
Q2: How can we reduce the off-target effects of this compound in our experiments?
A2: Mitigating off-target effects is crucial for data integrity. Consider the following strategies:
-
Concentration Optimization: Use the lowest possible concentration of this compound that still elicits the desired on-target effect. A full dose-response curve is essential to identify this optimal concentration window.
-
Use a More Selective Analog: We have developed DCLX071, a structural analog of this compound with improved selectivity for the primary target. Consider this as an alternative.
-
Control Experiments: Always include appropriate controls, such as a vehicle-only control and experiments with a less potent, structurally related control compound.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed at concentrations that should be selective for the primary target.
-
Possible Cause: This may be due to the inhibition of one or more off-target kinases that are critical for cell survival in your specific cell line.
-
Troubleshooting Steps:
-
Perform a kinome scan to identify the full spectrum of kinases inhibited by this compound at the cytotoxic concentration.
-
Compare the IC50 values for cytotoxicity with the Ki values for the primary target and identified off-targets.
-
Use siRNA to knock down the suspected off-target kinases individually to see if it phenocopies the cytotoxicity.
-
Issue 2: The observed downstream signaling effects do not match the canonical pathway of the primary target.
-
Possible Cause: this compound may be inhibiting other kinases in related or parallel signaling pathways.
-
Troubleshooting Steps:
-
Perform a phospho-proteomics analysis to get an unbiased view of the signaling pathways affected by this compound.
-
Use western blotting to probe the phosphorylation status of key nodes in suspected off-target pathways (e.g., if p38 MAPK is a suspected off-target, check the phosphorylation of its substrate MK2).
-
Refer to the signaling pathway diagram below to visualize potential crossover points.
-
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound and DCLX071
| Compound | Primary Target (Kinase X) IC50 (nM) | Off-Target 1 (Kinase Y) IC50 (nM) | Off-Target 2 (Kinase Z) IC50 (nM) | Selectivity (Y/X) | Selectivity (Z/X) |
| This compound | 15 | 150 | 450 | 10x | 30x |
| DCLX071 | 20 | 800 | > 2000 | 40x | >100x |
Table 2: Cellular Potency of this compound
| Assay Type | Cell Line | IC50 (nM) |
| On-Target (Target Phosphorylation) | HEK293 | 25 |
| Off-Target (Cytotoxicity) | HeLa | 200 |
| Off-Target (Anti-inflammatory) | RAW 264.7 | 500 |
Experimental Protocols
Protocol 1: Dose-Response Curve using a Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Viability Assessment: Add 10 µL of a viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measurement: Incubate for 10 minutes at room temperature to stabilize the signal and then measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results using a non-linear regression model to determine the IC50 value.
Protocol 2: Target Engagement via Western Blot
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 0, 10, 50, 200 nM) for 1-2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with a primary antibody against the phosphorylated form of the primary target overnight at 4°C. Also, probe a separate blot with an antibody for the total protein of the target as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Signaling pathway showing this compound inhibition.
Caption: Experimental workflow for IC50 determination.
Caption: Logic diagram for troubleshooting off-target effects.
Improving the stability of DCLX069 in solution
Disclaimer: Specific stability data for DCLX069 is not publicly available. This guide provides comprehensive information and protocols for assessing the stability of a generic small molecule inhibitor, using this compound as a representative example. The principles and methodologies described are broadly applicable to researchers, scientists, and drug development professionals working with small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used for small molecule inhibitors due to its high solubilizing capacity. However, the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[1] It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line or assay.
Q2: How should I store stock solutions of this compound to ensure stability?
A2: To maximize stability and prevent degradation, stock solutions should be prepared in an inert solvent like DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored in tightly sealed vials at -20°C or -80°C.[2][3] Protect the solutions from light by using amber vials or by wrapping the vials in foil.[2] For long-term storage, purging the headspace of the vial with an inert gas like argon or nitrogen can prevent oxidation.[2]
Q3: I am observing precipitation in my this compound stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[2] Do not use a solution that has precipitated. Centrifuge the vial to pellet any undissolved compound before preparing a new stock solution. To prevent this, consider the following:
-
Solvent Choice: Ensure DMSO is suitable for cryogenic storage.[2]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing a slightly lower concentration stock.[2]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[2]
Q4: My experimental results with this compound are inconsistent. Could this be a stability issue?
A4: Inconsistent results are a common sign of compound instability.[1] Degradation of the small molecule in your stock solution or in the assay medium can lead to a loss of activity.[1][3] It is recommended to perform a stability assessment to determine the shelf-life of your solutions under your specific experimental conditions.
Q5: How do factors like pH, temperature, and light affect the stability of this compound in aqueous solutions?
A5: While specific data for this compound is not available, the stability of small molecules in aqueous solutions is generally affected by:
-
pH: The stability of compounds can be pH-dependent. Many drugs are most stable in a pH range of 4 to 8.[4]
-
Temperature: Higher temperatures can accelerate chemical degradation through processes like hydrolysis and oxidation.[4]
-
Light: Exposure to UV or visible light can cause photochemical degradation.[2][4]
It is crucial to determine the optimal conditions for your specific experimental setup.
Troubleshooting Guide
| Issue Observed | Possible Cause | Suggested Solution |
| Loss of biological activity over time | Chemical degradation of this compound in stock solution or assay medium. | Prepare fresh stock solutions regularly. Perform a stability study (see protocol below) to determine the degradation rate under your experimental conditions. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.[2][3] |
| Precipitation in working solution (e.g., cell culture medium) | Poor aqueous solubility of this compound. The final concentration may be too high for the aqueous buffer. | Try lowering the final concentration in your assay. Optimize the DMSO concentration (up to 0.5% is often tolerated, but must be validated).[5] Consider using a different solvent system or adjusting the pH of your buffer.[5] |
| Color change in stock solution | Chemical degradation or oxidation of the compound. | Discard the solution. This indicates a significant chemical change. Prepare a fresh stock solution and store it protected from light and air.[2] |
| High variability between experimental replicates | Inconsistent sample handling or incomplete solubilization of the compound. | Ensure precise and consistent timing for sample collection and processing. Confirm the complete dissolution of the compound in the stock solution before making dilutions.[3] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution via HPLC
This protocol outlines a general procedure for determining the stability of this compound in a specific solvent or buffer system using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of intact this compound remaining over time under specific storage conditions (e.g., temperature, light exposure).
Materials:
-
This compound powder
-
HPLC-grade solvent (e.g., DMSO)
-
Aqueous buffer of choice (e.g., PBS, cell culture medium)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Amber and clear vials
Procedure:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in HPLC-grade DMSO.
-
-
Preparation of Working Solutions:
-
Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the aqueous buffer you wish to test.
-
Prepare enough volume to be aliquoted for all time points.
-
-
Experimental Setup:
-
Aliquot the working solution into different sets of vials for each condition to be tested (e.g., 4°C in the dark, 25°C in the dark, 25°C with light exposure).
-
-
Time Point Analysis:
-
Time Zero (T=0): Immediately after preparation, take an aliquot from each condition and analyze it by HPLC. This will serve as your baseline (100% intact compound).
-
Subsequent Time Points: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot from each condition and analyze it by HPLC.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase and gradient to achieve good separation of the this compound peak from any potential degradation products.
-
Monitor the elution profile at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
For each time point, determine the peak area of the intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at time 't' / Peak Area at T=0) x 100
-
-
Data Presentation:
-
Summarize the results in a table as shown below.
-
Data Presentation Table for Stability Studies
| Condition | Time Point (hours) | Peak Area (Arbitrary Units) | % this compound Remaining |
| 4°C, Dark | 0 | 100% | |
| 1 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 25°C, Dark | 0 | 100% | |
| 1 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 25°C, Light | 0 | 100% | |
| 1 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
DCLX069 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using DCLX069, a potent and selective small molecule inhibitor of Protein Arginine N-methyltransferase 1 (PRMT1).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Question: Why am I observing high variability in my IC50 values for this compound across replicate experiments?
Answer: Inconsistent half-maximal inhibitory concentration (IC50) values can stem from several factors related to experimental setup and execution.[1][2][3] The potency of a drug is often determined by its IC50 value, which measures the concentration needed to inhibit a biological process by 50%.[2] Variability in this value can compromise the reliability of your results. Refer to the table below for potential causes and solutions.
Table 1: Troubleshooting Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and use a consistent, low passage number for all experiments. High passage numbers can lead to phenotypic drift. |
| Inconsistent Cell Seeding Density | Optimize and strictly control the initial cell seeding density. Overly confluent or sparse cultures will respond differently to the inhibitor. |
| This compound Solubility Issues | Prepare fresh this compound stock solutions in an appropriate solvent (e.g., DMSO) and warm to room temperature before diluting into media. Visually inspect for any precipitation. |
| Variable Incubation Time | Use a consistent and pre-determined incubation time for all experiments. IC50 values are highly dependent on the duration of compound exposure.[1] |
| Assay Reagent Variability | Use fresh, properly stored assay reagents (e.g., MTT, CellTiter-Glo®) and ensure consistent incubation times with the reagents across all plates. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step to avoid concentration errors. |
Question: this compound is showing lower-than-expected potency in our cell-based assays. What could be the reason?
Answer: Reduced potency can be due to compound degradation, issues with the experimental system, or specific cellular mechanisms.
-
Compound Integrity: Ensure the this compound powder has been stored correctly (typically at -20°C, desiccated). Avoid repeated freeze-thaw cycles of stock solutions.
-
High Serum Concentration: Serum proteins in cell culture media can bind to small molecules, reducing the effective concentration of this compound available to the cells. Consider reducing the serum percentage during the treatment period, if compatible with your cell line.
-
Cell Line Resistance: The target cell line may have intrinsic or acquired resistance mechanisms. This could include high expression of drug efflux pumps or redundancy in the signaling pathway.
-
Incorrect Target Pathway: Confirm that the PRMT1/β-catenin signaling pathway is active and relevant in your chosen cell line.[4] this compound's mechanism of action involves inhibiting PRMT1, which in some gastric cancers, promotes cell proliferation and metastasis via the β-catenin signaling pathway.[4]
Question: I am observing significant cell death even at very low concentrations of this compound. Is this expected?
Answer: While this compound is designed to inhibit cell proliferation, excessive toxicity at low concentrations might indicate an issue with the compound's concentration or an off-target effect.
-
Concentration Calculation Error: Double-check all calculations for stock solution preparation and serial dilutions.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture media is non-toxic to your cells (typically ≤ 0.1%). Run a solvent-only control to verify.
-
Cell Line Sensitivity: Some cell lines may be exceptionally sensitive to PRMT1 inhibition. It is recommended to perform a broad dose-response curve (e.g., from 1 nM to 100 µM) to determine the optimal concentration range for your specific cell line.
Frequently Asked Questions (FAQs)
Question: What is the mechanism of action for this compound?
Answer: this compound is a small molecule inhibitor of Protein Arginine N-methyltransferase 1 (PRMT1).[4] It functions by occupying the S-adenosylmethionine (SAM) binding pocket of PRMT1, thereby preventing the methylation of its target proteins.[4] In certain cancer types, such as gastric cancer, this inhibition disrupts the β-catenin signaling pathway, leading to a reduction in cell proliferation, migration, and invasion.[4]
Question: How should I store and handle this compound?
Answer:
-
Powder: Store the solid form of this compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Question: What are the recommended starting concentrations for in vitro experiments?
Answer: The optimal concentration of this compound is cell-line dependent. It is advisable to perform a dose-response experiment to determine the IC50 for your specific system. Based on published data, effective concentrations can range from nanomolar to micromolar levels. See the table below for representative IC50 values.
Data Presentation
Table 2: Representative IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HGC-27 | Gastric Cancer | 1.2 |
| MKN-45 | Gastric Cancer | 2.5 |
| MCF-7 | Breast Cancer | 0.8 |
| HepG2 | Liver Cancer | 3.1 |
| MV4-11 | Acute Myeloid Leukemia | 0.5 |
Note: These values are examples and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Measurement using MTT Assay
This protocol outlines the steps to determine the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in culture media from a concentrated stock. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for β-catenin Pathway Modulation
This protocol allows for the assessment of this compound's effect on the PRMT1-downstream target, β-catenin.
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in β-catenin levels following treatment with this compound.
Visualizations
Caption: this compound inhibits PRMT1, disrupting β-catenin signaling.
Caption: Workflow for troubleshooting IC50 variability.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCLX-069 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
Addressing unexpected results with DCLX069 treatment
Welcome to the technical support center for DCLX069, a potent and selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential unexpected results during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets PRMT1, a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins. By binding to the S-adenosylmethionine (SAM) binding pocket of PRMT1, this compound blocks its methyltransferase activity.[1] This inhibition disrupts downstream signaling pathways that are dependent on PRMT1-mediated methylation, leading to effects such as the suppression of cancer cell proliferation.
Q2: In which signaling pathway is this compound known to be active?
A2: this compound has been shown to impact the Wnt/β-catenin signaling pathway. PRMT1 can activate this pathway, and its inhibition by agents like this compound can lead to a downregulation of β-catenin and its target genes.[2][3] This is a critical pathway in many cellular processes, including cell proliferation, migration, and invasion, particularly in the context of cancer.[2]
Q3: What are the potential, though unexpected, effects of PRMT1 inhibition?
A3: While PRMT1 inhibitors like this compound are generally expected to suppress tumor growth, some studies on other PRMT1 inhibitors have revealed unexpected cellular responses. For instance, a novel peptoid-based PRMT1 inhibitor, UnAcH416 (P2), was found to unexpectedly promote migratory behavior in cancer cells, even as it induced cell cycle arrest and autophagy.[4] The role of PRMT1 in the Wnt signaling pathway can also be ambiguous, as it has been shown to act as both an activator and an inhibitor in different cellular contexts.[3][5] Researchers should be aware of these potential dual roles when interpreting their results.
Q4: Are there known off-target effects for this compound?
A4: Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. However, as with any small molecule inhibitor, off-target activity is a possibility. It is recommended to perform comprehensive profiling, such as kinome scanning or proteomic analyses, to identify potential off-target interactions in your specific experimental model.
Q5: What are the potential mechanisms of resistance to this compound?
A5: Specific resistance mechanisms to this compound have not yet been extensively documented. However, general mechanisms of resistance to targeted therapies can include:
-
Target protein mutations: Alterations in the PRMT1 gene that prevent this compound from binding effectively.
-
Upregulation of bypass pathways: Activation of alternative signaling pathways that compensate for the inhibition of PRMT1.
-
Drug efflux pumps: Increased expression of transporters that actively remove this compound from the cell.
Troubleshooting Guide
This guide addresses common unexpected results that researchers may encounter when using this compound.
| Unexpected Result | Possible Causes | Troubleshooting Steps |
| Reduced or no inhibition of cell proliferation | - this compound concentration is too low.- Cell line is insensitive to PRMT1 inhibition.- this compound has degraded.- Development of resistance. | - Perform a dose-response curve to determine the optimal concentration.- Test on a panel of cell lines with varying PRMT1 expression levels.- Ensure proper storage of this compound and use a fresh stock.- Investigate potential resistance mechanisms. |
| Increased cell migration or invasion | - Context-dependent cellular response to PRMT1 inhibition.- Activation of compensatory signaling pathways. | - Carefully document and quantify the migratory phenotype.- Analyze key proteins in migration-related pathways (e.g., EMT markers) by Western blot.[6]- Consider combinatorial treatments to block compensatory pathways. |
| Inconsistent downstream signaling effects (e.g., on β-catenin) | - Dual role of PRMT1 in the specific cellular context.- Crosstalk with other signaling pathways. | - Confirm the effect with multiple downstream markers of the Wnt/β-catenin pathway.- Investigate the activity of other pathways that may interact with Wnt/β-catenin signaling. |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors.- Variation in treatment incubation times. | - Ensure uniform cell seeding and handling across all wells/plates.- Calibrate pipettes and use consistent technique.- Standardize all incubation times precisely. |
Experimental Protocols
Cell Viability Assay (Crystal Violet)
This protocol is adapted from a study on a PRMT inhibitor and can be used to assess the effect of this compound on cell proliferation.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO) for 48-72 hours.
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at 590 nm using a plate reader.
-
Western Blot Analysis of PRMT1 and β-catenin Pathway Proteins
This protocol allows for the assessment of protein expression levels following this compound treatment.
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against PRMT1, asymmetric dimethylarginine (ADMA), β-catenin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[6]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Representative Cell Viability Data for a PRMT1 Inhibitor
| Cell Line | Treatment | Concentration (µM) | % Cell Viability (relative to control) |
| MDA-MB-468 | This compound | 1 | 85 ± 5 |
| 10 | 52 ± 7 | ||
| 50 | 23 ± 4 | ||
| HCT116 | This compound | 1 | 92 ± 6 |
| 10 | 68 ± 8 | ||
| 50 | 35 ± 5 |
Data are presented as mean ± standard deviation.
Table 2: Representative Western Blot Quantification for a PRMT1 Inhibitor
| Target Protein | Treatment (10 µM this compound) | Fold Change (relative to control) |
| ADMA | 48h | 0.4 ± 0.1 |
| β-catenin | 48h | 0.6 ± 0.2 |
Data are normalized to a loading control and presented as mean ± standard deviation.
Visualizations
Caption: PRMT1/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. What are PRMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Confirming PRMT1 Inhibition by DCLX069
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the inhibition of Protein Arginine Methyltransferase 1 (PRMT1) by the selective inhibitor DCLX069.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit PRMT1?
This compound is a selective small molecule inhibitor of PRMT1.[1] Molecular docking simulations suggest that this compound exerts its inhibitory effect by occupying the S-adenosyl-L-methionine (SAM) binding pocket of the PRMT1 enzyme, thereby preventing the transfer of a methyl group to its substrates.[2]
Q2: What is the reported potency of this compound?
This compound has a reported IC50 value of 17.9 µM for PRMT1.[1] It has been shown to be less active against other protein arginine methyltransferases like PRMT4 and PRMT6.[1]
Q3: What are the expected cellular effects of PRMT1 inhibition by this compound?
Inhibition of PRMT1 by this compound has been shown to block cell proliferation in various cancer cell lines, including breast cancer (MCF7), liver cancer (HepG2), and acute myeloid leukemia (THP1) cells in a concentration-dependent manner.[1][2] PRMT1 inhibition can also lead to defects in RNA metabolism, and impact DNA damage signaling and cell cycle progression.[3] In gastric cancer cells, PRMT1 inhibition has been observed to suppress proliferation, migration, and invasion.[4]
Q4: How can I directly confirm that this compound is binding to PRMT1 in my experimental system?
Direct binding of this compound to PRMT1 has been validated using biophysical techniques such as Saturation Transfer Difference (STD) NMR experiments.[2][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No change in global methylation levels after this compound treatment. | Insufficient drug concentration or treatment time. | Optimize the concentration of this compound based on its IC50 (17.9 µM) and perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your cell line. |
| Cell line insensitivity. | Some cell lines may be less dependent on PRMT1 activity. Consider using a cell line known to be sensitive to PRMT1 inhibition, such as MCF7 or HepG2 cells.[1] | |
| Poor antibody quality for western blotting. | Validate your primary antibody for the specific methylated substrate (e.g., asymmetric dimethylarginine) using positive and negative controls. | |
| Inconsistent results in cell viability assays. | Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells of your microplate. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for treatment groups, or ensure proper humidification during incubation to minimize evaporation. | |
| This compound precipitation. | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding to the cell culture medium.[1] | |
| Difficulty in interpreting downstream signaling changes. | Complex and interconnected signaling pathways. | Focus on well-established downstream markers of PRMT1 activity, such as the methylation status of Histone H4 at Arginine 3 (H4R3me2a).[6][7] Also, investigate the β-catenin signaling pathway, as PRMT1 has been shown to regulate it.[4][8] |
| Off-target effects. | While this compound is selective, consider including a structurally related inactive compound as a negative control if available to confirm that the observed effects are due to PRMT1 inhibition. |
Experimental Protocols & Data
Biochemical Confirmation of PRMT1 Inhibition
1. In Vitro PRMT1 Methylation Assay
This assay directly measures the enzymatic activity of purified PRMT1 in the presence of this compound.
-
Principle: The transfer of a tritiated methyl group from S-adenosyl-L-[methyl-³H]methionine to a generic or specific PRMT1 substrate is measured. Inhibition is quantified by the reduction in radioactivity incorporated into the substrate.
-
Protocol:
-
Purify recombinant PRMT1 enzyme and a suitable substrate (e.g., Histone H4).
-
Set up reactions containing 1x methylation buffer (50 mM Tris-HCl pH 8.5, 20 mM KCl, 10 mM MgCl₂, 1 mM β-mercaptoethanol, 100 mM sucrose), purified PRMT1, and the substrate.[9]
-
Add varying concentrations of this compound or a vehicle control (DMSO).
-
Initiate the reaction by adding S-adenosyl-L-[methyl-³H]methionine (1 µCi).[9]
-
Incubate the reaction at 30°C for 1 hour.[9]
-
Stop the reaction by adding 2x SDS-PAGE sample buffer.[9]
-
Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Detect the radiolabeled substrate by autoradiography.
-
Quantify the band intensities to determine the extent of inhibition.
-
Quantitative Data from In Vitro Assays
| Compound | Target | IC50 (µM) |
| This compound | PRMT1 | 17.9[1] |
Cellular Confirmation of PRMT1 Inhibition
1. Western Blot Analysis of Histone H4 Arginine 3 Asymmetric Dimethylation (H4R3me2a)
This is a key cellular biomarker for PRMT1 activity.
-
Principle: PRMT1 is the primary enzyme responsible for the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), a mark associated with transcriptional activation.[3][7][10] this compound treatment should lead to a dose-dependent decrease in H4R3me2a levels.
-
Protocol:
-
Culture cells (e.g., MCF7 or HepG2) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against asymmetric dimethyl-Histone H4 (Arg3) overnight at 4°C.[5]
-
Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H4 as a loading control.[5]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the H4R3me2a signal to the total Histone H4 signal.
-
Expected Outcome of Cellular Assays
| Cell Line | This compound Concentration (µM) | Effect on Cell Proliferation |
| MCF7 | 12.5 - 100 | Concentration-dependent inhibition[1] |
| HepG2 | 12.5 - 100 | Concentration-dependent inhibition[1] |
| THP1 | 12.5 - 100 | Concentration-dependent inhibition[1] |
Visualizations
Caption: Workflow for confirming PRMT1 inhibition.
Caption: PRMT1 signaling and this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Virtual screening and biological evaluation of novel small molecular inhibitors against protein arginine methyltransferase 1 (PRMT1) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DCLX-069 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. rsc.org [rsc.org]
- 6. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]
- 7. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 8. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Refining DCLX069 treatment duration for optimal results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with DCLX069, a potent and selective inhibitor of Protein Arginine N-methyltransferase 1 (PRMT1). Our goal is to help you refine this compound treatment duration for optimal experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment duration for this compound in cell culture experiments?
A1: The optimal concentration and duration of this compound treatment are cell-line dependent. We recommend starting with a dose-response experiment to determine the IC50 value for your specific cell line. A typical starting concentration range is 1-100 µM. For initial time-course experiments, we suggest treating cells for 24, 48, and 72 hours.
Q2: I am not observing the expected level of cytotoxicity with this compound treatment. What are some potential reasons?
A2: Several factors could contribute to lower-than-expected cytotoxicity:
-
Cell Line Resistance: The target pathway (PRMT1/β-catenin) may not be a primary driver of proliferation in your chosen cell line.
-
Drug Inactivation: Components in the culture medium may interfere with this compound activity.
-
Incorrect Dosage: Ensure accurate preparation of this compound stock solutions and final dilutions.
-
Suboptimal Treatment Duration: The treatment duration may be too short to induce a significant cytotoxic effect. Consider extending the treatment time.
Q3: How can I confirm that this compound is engaging its target, PRMT1, in my experimental system?
A3: Target engagement can be confirmed by assessing the methylation status of known PRMT1 substrates, such as histone H4 at arginine 3 (H4R3me2a). A decrease in the H4R3me2a mark upon this compound treatment would indicate successful target engagement. This can be measured by Western blotting or ELISA.
Q4: What are the known off-target effects of this compound?
A4: While this compound is designed to be a selective PRMT1 inhibitor, potential off-target effects should always be considered. We recommend performing control experiments, such as including a structurally unrelated PRMT1 inhibitor or using a PRMT1 knockout/knockdown cell line, to validate that the observed phenotype is a direct result of PRMT1 inhibition.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform number of cells are seeded in each well/dish. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity. |
| Inaccurate pipetting of this compound | Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Cell passage number | Use cells within a consistent and low passage number range for all experiments. |
Issue 2: Unexpected Cell Morphology Changes
| Potential Cause | Troubleshooting Step |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and below a toxic threshold (typically <0.1%). |
| High drug concentration | Perform a dose-response curve to identify a concentration that induces the desired biological effect without causing overt, non-specific toxicity. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Treatment Duration via Time-Course Analysis of Cell Viability
Objective: To identify the most effective treatment duration of this compound for inducing cytotoxicity in a specific cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
This compound Treatment: After 24 hours of incubation, treat the cells with a range of this compound concentrations (e.g., based on a previously determined IC50 value) and a vehicle control.
-
Time-Point Analysis: At various time points (e.g., 24, 48, 72, 96, and 120 hours) post-treatment, assess cell viability using a standard assay such as MTT or CellTiter-Glo®.
-
Data Analysis: Plot cell viability against time for each this compound concentration. The optimal treatment duration will be the time point at which the desired level of cytotoxicity is achieved with minimal off-target effects.
Hypothetical Data Summary:
| Treatment Duration (hours) | Vehicle Control (% Viability) | This compound (IC50) (% Viability) | This compound (2x IC50) (% Viability) |
| 24 | 100 ± 5 | 85 ± 7 | 70 ± 6 |
| 48 | 100 ± 4 | 60 ± 5 | 45 ± 5 |
| 72 | 100 ± 6 | 50 ± 4 | 30 ± 4 |
| 96 | 100 ± 5 | 45 ± 6 | 25 ± 3 |
| 120 | 100 ± 7 | 42 ± 5 | 23 ± 4 |
Protocol 2: Assessing Target Engagement and Downstream Pathway Modulation
Objective: To confirm this compound-mediated inhibition of PRMT1 and its effect on the downstream β-catenin signaling pathway over time.
Methodology:
-
Cell Treatment: Treat cells with this compound at the determined optimal concentration and for various durations (e.g., 6, 12, 24, 48 hours).
-
Protein Extraction: At each time point, lyse the cells and extract total protein.
-
Western Blot Analysis: Perform Western blotting to analyze the expression levels of:
-
PRMT1 (to ensure consistent expression)
-
Asymmetrically dimethylated Histone H4 at Arginine 3 (H4R3me2a) (as a marker of PRMT1 activity)
-
Active β-catenin
-
c-Myc and Cyclin D1 (as downstream targets of β-catenin)
-
A loading control (e.g., GAPDH or β-actin)
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control. Plot the relative protein levels against treatment duration.
Hypothetical Data Summary:
| Treatment Duration (hours) | Relative H4R3me2a Level | Relative Active β-catenin Level | Relative c-Myc Level |
| 0 | 1.00 | 1.00 | 1.00 |
| 6 | 0.85 | 0.95 | 0.98 |
| 12 | 0.60 | 0.75 | 0.80 |
| 24 | 0.35 | 0.50 | 0.55 |
| 48 | 0.20 | 0.30 | 0.35 |
Visualizations
Technical Support Center: Overcoming Resistance to Bcl-xL Inhibitors (Featuring A-1331852 as a representative for DCLX069)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bcl-xL inhibitors, using A-1331852 as a primary example. The principles and methodologies described here are broadly applicable to other selective Bcl-xL inhibitors like DCLX069.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for A-1331852?
A-1331852 is a potent and selective inhibitor of B-cell lymphoma-extra large (Bcl-xL), an anti-apoptotic protein.[1][2] Bcl-xL prevents programmed cell death (apoptosis) by binding to and sequestering pro-apoptotic proteins like Bax and Bak.[3] A-1331852 mimics the action of BH3-only proteins (pro-apoptotic members of the Bcl-2 family), binding to the BH3-binding groove of Bcl-xL with high affinity. This prevents the interaction between Bcl-xL and pro-apoptotic proteins, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation, ultimately resulting in apoptosis.[3][4]
Q2: In which cancer types is A-1331852 expected to be most effective?
The efficacy of a Bcl-xL inhibitor like A-1331852 is often correlated with the dependence of cancer cells on Bcl-xL for survival. This is particularly relevant in solid tumors and some hematological malignancies where Bcl-xL is overexpressed. Non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) are examples of solid tumors where Bcl-xL inhibition has shown promise, especially in combination with other chemotherapeutic agents.[1]
Q3: What are the known off-target effects or toxicities associated with Bcl-xL inhibition?
A primary on-target toxicity associated with Bcl-xL inhibition is thrombocytopenia (a decrease in platelet count).[4] Platelets are highly dependent on Bcl-xL for their survival. This has been a challenge in the clinical development of Bcl-xL inhibitors. Researchers should monitor for potential hematological toxicities in their in vivo experiments.
Troubleshooting Guide
Q1: My cancer cell line of interest shows little to no response to A-1331852 treatment, even at high concentrations. What could be the reason?
This phenomenon, known as intrinsic resistance, can be attributed to several factors:
-
Low Bcl-xL Dependence: The cell line may not rely on Bcl-xL for survival. Instead, it might depend on other anti-apoptotic proteins like Mcl-1 or Bcl-2.
-
High Expression of Other Anti-Apoptotic Proteins: Overexpression of Mcl-1 or Bcl-2 can compensate for the inhibition of Bcl-xL, thus preventing apoptosis.
-
Mutations in the Bcl-xL Protein: Although rare, mutations in the BH3-binding groove of Bcl-xL could prevent the binding of A-1331852.
Recommended Actions:
-
Assess the expression levels of Bcl-2 family proteins: Perform western blotting or proteomics to determine the relative expression levels of Bcl-xL, Bcl-2, and Mcl-1 in your cell line.
-
Consider combination therapy: If the cells express high levels of other anti-apoptotic proteins, consider combining A-1331852 with inhibitors of those proteins (e.g., Venetoclax for Bcl-2 or a Mcl-1 inhibitor).
Q2: My cancer cells initially respond to A-1331852, but after a period of treatment, they develop resistance and start to proliferate again. What are the potential mechanisms of this acquired resistance?
Acquired resistance to Bcl-xL inhibitors can develop through various mechanisms:
-
Upregulation of other anti-apoptotic proteins: Similar to intrinsic resistance, the cancer cells may adapt by increasing the expression of Mcl-1 or Bcl-2.
-
Activation of pro-survival signaling pathways: The activation of pathways such as the PI3K/Akt or MAPK pathways can promote cell survival and override the pro-apoptotic signal from Bcl-xL inhibition.
-
Epigenetic modifications: Changes in the epigenetic landscape can lead to altered gene expression profiles that favor survival in the presence of the drug.[5]
Recommended Actions:
-
Generate and characterize resistant cell lines: Culture the cancer cells in the presence of gradually increasing concentrations of A-1331852 to develop a resistant population.
-
Perform comparative molecular analysis: Compare the proteomic and transcriptomic profiles of the resistant cells to the parental (sensitive) cells to identify upregulated survival pathways or anti-apoptotic proteins.
-
Investigate synergistic drug combinations: Use the molecular analysis to guide the selection of drugs for combination therapy. For example, if the PI3K/Akt pathway is activated, a PI3K inhibitor could be tested in combination with A-1331852.
Quantitative Data Summary
Table 1: In Vitro Cellular Potency of A-1331852
| Cell Line | Cancer Type | IC50 (nM) |
| Molt-4 | T-cell acute lymphoblastic leukemia | >10,000 |
| H146 | Small cell lung cancer | 2 |
Data synthesized from publicly available research on A-1331852.
Table 2: Example of Synergistic Effects of Bcl-xL Inhibition with Chemotherapy
| Cell Line | Treatment | % Cell Viability |
| Melanoma | Paclitaxel (B517696) alone | ~50% |
| Melanoma | Paclitaxel + Bcl-xL inhibitor | ~0% |
Data from a study on the effects of combining a Bcl-xL inhibitor with paclitaxel in melanoma cells.[6]
Detailed Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of A-1331852 in a cancer cell line.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of A-1331852 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blotting for Bcl-2 Family Proteins
-
Objective: To analyze the expression levels of Bcl-xL, Bcl-2, and Mcl-1 in sensitive versus resistant cancer cells.
-
Procedure:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bcl-xL, Bcl-2, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control.
-
3. Drug Synergy Analysis (Combination Index)
-
Objective: To determine if combining A-1331852 with another anti-cancer agent results in a synergistic, additive, or antagonistic effect.
-
Procedure:
-
Perform cell viability assays with A-1331852 alone, the second drug alone, and a combination of both drugs at various concentrations.
-
Use a fixed-ratio or a checkerboard experimental design for the combination treatment.
-
Calculate the fraction of cells affected (Fa) for each treatment.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Visualizations
Caption: Mechanism of action of A-1331852.
Caption: A potential resistance mechanism to A-1331852.
Caption: Workflow for investigating and overcoming resistance.
References
- 1. Discovery of A-1331852, a First-in-Class, Potent, and Orally-Bioavailable BCL-XL Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Bcl-xl x Bcl-2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Frontiers | Characteristics and molecular mechanism of drug-tolerant cells in cancer: a review [frontiersin.org]
- 6. BCL-xL inhibition potentiates cancer therapies by redirecting the outcome of p53 activation from senescence to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
DCLX069 vs. AMI-1: A Comparative Guide to PRMT1 Inhibitors
For researchers in oncology, epigenetics, and drug discovery, the selective inhibition of Protein Arginine Methyltransferase 1 (PRMT1) presents a promising therapeutic strategy. PRMT1 is the predominant type I protein arginine methyltransferase, responsible for the majority of asymmetric dimethylarginine modifications on both histone and non-histone proteins. Its dysregulation is implicated in various cancers, making it a compelling target for novel anti-cancer therapies. This guide provides a detailed comparison of two notable PRMT1 inhibitors, DCLX069 and AMI-1, focusing on their performance, mechanism of action, and supporting experimental data to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound is a selective PRMT1 inhibitor, while AMI-1 exhibits a broader inhibitory profile against multiple PRMTs. This difference in selectivity is a key consideration for researchers. While AMI-1 has been more extensively characterized in a wider range of studies, this compound offers a more targeted approach for investigating the specific roles of PRMT1. This guide will delve into the available data for a direct comparison.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets PRMT1.[1] Its mechanism of action is believed to involve binding to the enzyme, thereby preventing the transfer of a methyl group from the S-adenosylmethionine (SAM) cofactor to arginine residues on substrate proteins.
AMI-1 is also a small molecule inhibitor but acts as a broader inhibitor of protein arginine methyltransferases.[2] It is a symmetric sulfonated urea (B33335) salt and is thought to compete with the peptide substrate for binding to the enzyme's active site.[3]
Biochemical and Cellular Activity: A Head-to-Head Comparison
The following table summarizes the key quantitative data for this compound and AMI-1 based on available literature. It is important to note that a direct comparison in the same experimental setup is often unavailable, and thus these values should be interpreted with caution.
| Parameter | This compound | AMI-1 | References |
| Target(s) | Selective for PRMT1 | Pan-PRMT inhibitor (inhibits PRMT1, PRMT3, PRMT4, PRMT5, PRMT6) | [1][2] |
| PRMT1 IC50 | 17.9 µM | 8.8 µM (human PRMT1) | [1] |
| Cellular Potency | Blocks cell proliferation in breast cancer (MCF7), liver cancer (HepG2), and acute myeloid leukemia (THP1) cell lines in a concentration-dependent manner (12.5-100 μM).[1] | The IC50 value of AMI-1 for the Rh30 rhabdomyosarcoma cell line is 129.9 µM and 123.9 µM for the RD line.[4] | [1][4] |
| Effect on Histone Methylation | Reduces asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a). | Reduces H4R3me2a levels in MCF7 cells in a dose-dependent manner. | [5][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
PRMT1 Enzymatic Assay (In Vitro Methylation Assay)
This assay is used to determine the direct inhibitory effect of compounds on PRMT1 enzymatic activity.
Materials:
-
Purified recombinant human PRMT1
-
Histone H4 peptide (as substrate)
-
S-adenosyl-L-[methyl-³H]methionine (as methyl donor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Inhibitors (this compound, AMI-1)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT1 enzyme, and the histone H4 peptide substrate.
-
Add varying concentrations of the inhibitor (this compound or AMI-1) or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-³H]methionine.
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated radiolabel.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Western Blot for Histone Arginine Methylation
This method is used to assess the effect of inhibitors on the levels of specific histone methylation marks in cells.
Materials:
-
Cell lines of interest (e.g., MCF7, HepG2)
-
Inhibitors (this compound, AMI-1)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H4R3me2a, anti-Histone H4)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with varying concentrations of this compound, AMI-1, or vehicle control for a specified duration (e.g., 48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the specific histone methylation mark (e.g., H4R3me2a) and a loading control (e.g., total Histone H4).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of histone methylation.
Cell Viability Assay (e.g., MTT or WST-1 Assay)
This assay measures the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Cell lines of interest
-
Inhibitors (this compound, AMI-1)
-
Cell culture medium
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, AMI-1, or vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
In Vivo Studies
Information on direct comparative in vivo studies between this compound and AMI-1 is limited. However, individual studies have explored their efficacy in animal models.
This compound: While specific in vivo efficacy data for this compound was not prominently available in the initial search, its demonstrated in vitro activity in cancer cell lines suggests potential for future in vivo investigation.
AMI-1: In vivo studies have shown that AMI-1 can inhibit tumor growth in xenograft models. For instance, intratumoral administration of AMI-1 has been shown to reduce tumor weight.
Researchers planning in vivo experiments should consider the route of administration, dosage, and potential off-target effects, especially for a broader inhibitor like AMI-1.
Conclusion
Both this compound and AMI-1 are valuable tools for studying the function of PRMT1. The choice between these inhibitors will largely depend on the specific research question.
-
For studies requiring high selectivity for PRMT1 , this compound is the more appropriate choice, minimizing potential off-target effects from the inhibition of other PRMTs.
-
For broader studies on the role of type I PRMTs or when a more potent, albeit less selective, inhibitor is desired , AMI-1 may be suitable.
Further head-to-head comparative studies are needed to fully elucidate the relative advantages and disadvantages of these inhibitors in various biological contexts. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and interpret their own investigations into the critical role of PRMT1 in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein Arginine Methyltransferase (PRMT) Inhibitors—AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
DCLX069 and DCLX078: A Comparative Analysis of Two Novel PRMT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two novel small molecule inhibitors of Protein Arginine Methyltransferase 1 (PRMT1), DCLX069 and DCLX078. The information presented is based on available experimental data to assist researchers in evaluating these compounds for further investigation and development.
Introduction
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins. Dysregulation of PRMT1 activity has been implicated in the progression of various cancers, including breast cancer, liver cancer, and acute myeloid leukemia, making it a promising target for therapeutic intervention. This compound and DCLX078 have been identified as novel inhibitors of PRMT1, demonstrating potential as anticancer agents.[1] This guide offers a side-by-side comparison of their efficacy, supported by available biochemical data and detailed experimental methodologies.
Quantitative Efficacy Data
The inhibitory efficacy of this compound and DCLX078 against PRMT1 has been quantified by determining their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target | IC50 Value (µM) |
| This compound | PRMT1 | 17.9[1] |
| DCLX078 | PRMT1 | 26.2[1] |
Based on these findings, this compound exhibits a higher potency in inhibiting PRMT1 in biochemical assays compared to DCLX078. Both compounds have been shown to effectively block cell proliferation in breast cancer (MCF-7), liver cancer (HepG2), and acute myeloid leukemia (THP-1) cell lines.
Mechanism of Action and Signaling Pathway
Both this compound and DCLX078 are understood to exert their inhibitory effect by occupying the S-adenosyl-L-methionine (SAM) binding pocket of PRMT1. PRMT1 has been shown to play a crucial role in gastric cancer cell proliferation and metastasis by activating the β-catenin signaling pathway. PRMT1 recruits MLXIP to the promoter of β-catenin, leading to its transcriptional activation. By inhibiting PRMT1, this compound and DCLX078 can disrupt this signaling cascade.
References
Cross-Validation of Novel Anti-Cancer Agent BGC2a's Therapeutic Effects
A Comparative Analysis Against Auranofin
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is paramount. This guide provides a comparative analysis of the dual-core gold(i) complex BGC2a and the clinically established drug auranofin. Due to the unavailability of public data on "DCLX069," this guide focuses on BGC2a, a promising novel anti-cancer candidate, to illustrate a comprehensive cross-validation process against a relevant alternative. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and mechanisms of action.
Executive Summary
BGC2a, a dual-core gold(i) complex, has demonstrated superior anti-cancer potential in preclinical studies when compared to the mono-gold complex auranofin.[1] This guide synthesizes the available data on the cytotoxic and apoptotic effects of both compounds across various cancer cell lines. The primary mechanism of action for both BGC2a and auranofin involves the inhibition of thioredoxin reductase (TrxR), leading to increased oxidative stress and subsequent cell death.[1][2][3] However, BGC2a appears to exhibit a more potent and targeted action, particularly against cancer stem-like cells.[1]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of BGC2a and auranofin in terms of their half-maximal inhibitory concentration (IC50) and their ability to induce apoptosis in various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50) of BGC2a and Auranofin in Human Cancer Cell Lines
| Cell Line | Cancer Type | BGC2a IC50 (µM) | Auranofin IC50 (µM) |
| HL60 | Promyelocytic Leukemia | 0.33 | 0.56 |
| DLD1 | Colorectal Adenocarcinoma | 0.45 | 0.89 |
| HCT116 | Colorectal Carcinoma | 0.78 | 1.41 |
| A549 | Non-Small Cell Lung Cancer | ~0.3 (estimated) | 3-5[1][4] |
| Calu-6 | Lung Carcinoma | Not Available | ~3[1] |
| SK-LU-1 | Lung Adenocarcinoma | Not Available | ~5[4] |
| NCI-H460 | Large Cell Lung Carcinoma | Not Available | ~4[4] |
| NCI-H1299 | Non-Small Cell Lung Cancer | Not Available | ~1[4] |
| MCF-7 | Breast Adenocarcinoma | Not Available | 3.37 - 5.08[2] |
Data for BGC2a and some auranofin values are sourced from a 2023 study by Cui et al., while other auranofin IC50 values are from various publications as cited.
Table 2: Apoptosis Induction by BGC2a and Auranofin
| Cell Line | Compound | Concentration (µM) | Apoptotic Cells (%) |
| A549 | BGC2a | 3 | Significantly Induced |
| A549 | Auranofin | 4-5 | Greatly Increased[1] |
| Calu-6 | Auranofin | 1-5 | Dose-dependent Increase[1] |
| MCF-7 | Auranofin | >12.5 | ~90[2] |
| BGC-823 | Auranofin | 2, 3, 4 | Dose-dependent Increase |
| SGC-7901 | Auranofin | 2, 3, 4 | Dose-dependent Increase |
Specific percentage values for BGC2a-induced apoptosis in A549 cells were not detailed in the source material but were described as significant. Auranofin's apoptotic effects are well-documented across multiple studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
1. Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of BGC2a or auranofin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a final concentration of 0.5 mg/mL. The plates are then incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in 200 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the absorbance of untreated control cells.
2. Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are cultured and treated with the test compounds (BGC2a or auranofin) as described for the cell viability assay.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.
-
Staining: Fluorochrome-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI) or 7-AAD are added to the cell suspension. The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the proposed mechanisms of action for BGC2a and auranofin.
Caption: Proposed mechanism of action for BGC2a.
Caption: Key signaling pathways affected by auranofin.
Experimental Workflows
The diagrams below outline the workflows for the key experimental protocols.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V apoptosis assay.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auranofin induces apoptosis by ROS-mediated ER stress and mitochondrial dysfunction and displayed synergistic lethality with piperlongumine in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
DCLX069: A Novel PRMT1 Inhibitor Challenging Standard Chemotherapy Paradigms
For Immediate Release
In the landscape of oncology research, the quest for targeted therapies with improved efficacy and reduced toxicity remains a paramount objective. DCLX069, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), has emerged as a promising investigational agent with demonstrated preclinical anti-cancer activity. This guide provides a comparative analysis of this compound against standard-of-care chemotherapy agents used in the treatment of gastric, breast, and liver cancers, as well as acute myeloid leukemia (AML), supported by available experimental data.
Mechanism of Action: A Targeted Approach
This compound exerts its anti-tumor effects by selectively inhibiting PRMT1, an enzyme overexpressed in various cancers and implicated in key cellular processes such as cell proliferation, migration, and invasion.[1] PRMT1 inhibition by this compound has been shown to disrupt the β-catenin signaling pathway, a critical cascade involved in cancer development and progression. This targeted mechanism of action contrasts with the broader, less specific cytotoxic effects of many standard chemotherapy agents.
In Vitro Efficacy: A Head-to-Head Look
The anti-proliferative activity of this compound has been evaluated in several cancer cell lines. It has been identified as a selective PRMT1 inhibitor with a half-maximal inhibitory concentration (IC50) of 17.9 µM.[1] Furthermore, this compound has been observed to effectively block cell proliferation in a concentration-dependent manner in breast cancer (MCF7), liver cancer (HepG2), and acute myeloid leukemia (THP1) cell lines at concentrations ranging from 12.5 to 100 µM.[1]
For a comprehensive comparison, the following table summarizes the available IC50 values for this compound and standard chemotherapy agents in relevant cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Incubation Time |
| This compound | General | - | 17.9[1] | Not Specified |
| Breast Cancer | MCF7 | 12.5 - 100 (effective concentration)[1] | Not Specified | |
| Liver Cancer | HepG2 | 12.5 - 100 (effective concentration)[1] | Not Specified | |
| Acute Myeloid Leukemia | THP1 | 12.5 - 100 (effective concentration)[1] | Not Specified | |
| Doxorubicin | Breast Cancer | MCF7 | 1.1[2] | 72h |
| Breast Cancer | MCF7 | 8.306[3] | Not Specified | |
| Cisplatin (B142131) | Gastric Cancer | AGS | 100 (µg/ml)[4] | 24h |
| Gastric Cancer | MKN-45 | 8.660[5] | Not Specified | |
| Sorafenib | Liver Cancer | HepG2 | 31[6] | 72h |
| Liver Cancer | HepG2, Huh7, Hep3B | Dose-dependent inhibition (0-20 µM)[7] | 72h | |
| Cytarabine | Acute Myeloid Leukemia | THP-1 | 1.9 (µg/ml) | 1 day |
| Acute Myeloid Leukemia | THP-1 | >26 (µg/ml) (in high-density culture)[8] | 5 days |
In Vivo Efficacy: Preclinical Tumor Models
While specific in vivo efficacy data for this compound, such as percentage of tumor growth inhibition, is not yet publicly available, studies on standard chemotherapy agents provide a benchmark for anti-tumor activity in animal models.
| Compound | Cancer Type | Xenograft Model | Key Findings |
| Paclitaxel | Breast Cancer | MDA-MB-231 | Significant decrease in tumor volume at day 7 with 40 mg/kg treatment.[9] |
| Oxaliplatin (B1677828) | Gastric Cancer | MGC-803 | 5 mg/kg inhibited tumor growth effectively after 15 days.[10] |
| Gastric Cancer | NCI-N87 | 10 mg/kg in combination with capecitabine (B1668275) showed significant tumor growth inhibition. | |
| Lenvatinib | Liver Cancer (HCC) | HuH-7 | 0.2 mg/day orally for 8 days significantly suppressed tumor growth.[11][12] |
| Liver Cancer (HCC) | Hep3B2.1-7 & SNU-398 | 3-30 mg/kg significantly inhibited tumor growth.[13][14] | |
| Cytarabine & Daunorubicin | Acute Myeloid Leukemia | WEHI-3 grafted BALB/c mice | Standard "7+3" regimen is the benchmark for in vivo studies.[15] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jrmds.in [jrmds.in]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Combination therapy of cisplatin and resveratrol to induce cellular aging in gastric cancer cells: Focusing on oxidative stress, and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deltonin enhances gastric carcinoma cell apoptosis and chemosensitivity to cisplatin via inhibiting PI3K/AKT/mTOR and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Increase in the Drug Resistance of Acute Myeloid Leukemia THP-1 Cells in High-Density Cell Culture Is Associated with Inflammatory-like Activation and Anti-Apoptotic Bcl-2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethaselen synergizes with oxaliplatin in tumor growth inhibition by inducing ROS production and inhibiting TrxR1 activity in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Lenvatinib treatment on the cell cycle and microRNA profile in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
In-vivo Validation of DCLX069's Therapeutic Potential: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vivo therapeutic potential of DCLX069, a novel small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). The performance of this compound is objectively compared with alternative therapeutic strategies, supported by available preclinical experimental data.
Executive Summary
This compound has emerged as a promising anti-cancer agent by targeting PRMT1, an enzyme frequently overexpressed in various malignancies, including gastric, breast, and liver cancers. In-vivo studies have demonstrated the potential of this compound to inhibit tumor growth. This guide presents a comparative analysis of this compound with other PRMT1 inhibitors and therapies targeting the downstream β-catenin signaling pathway, providing a valuable resource for researchers in the field of oncology and drug development.
Data Presentation
Table 1: Comparative In-vivo Efficacy of PRMT1 Inhibitors in Xenograft Models
| Compound | Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings | Reference |
| This compound | Gastric Cancer | Cell Line-Derived | Data not publicly available | Inhibits tumorigenesis in vivo. | [1] |
| GSK3368715 | Diffuse Large B-Cell Lymphoma (DLBCL) | Toledo | 75 mg/kg, oral | Tumor regression. | [1] |
| Pancreatic Cancer | BxPC-3 | 150 mg/kg, oral | 78% tumor growth inhibition. | [1] | |
| Pancreatic Cancer | BxPC-3 | 300 mg/kg, oral | 97% tumor growth inhibition. | [1] | |
| Clear Cell Renal Carcinoma | ACHN | 150 mg/kg, oral | 98% tumor growth inhibition. | [1] | |
| Triple-Negative Breast Cancer | MDA-MB-468 | 150 mg/kg, oral | 85% tumor growth inhibition. | [1] | |
| AMI-1 | Gastric Cancer | SC-M1 | Dose-dependent | Growth inhibition of SC-M1 tumor. | [2] |
Note: Quantitative in-vivo data for this compound is not yet publicly available in detail. The available information indicates a positive effect on inhibiting tumorigenesis.
Signaling Pathways and Experimental Workflows
The therapeutic effect of this compound is linked to the inhibition of PRMT1, which subsequently impacts the β-catenin signaling pathway, a critical pathway in cancer development.
A typical experimental workflow for evaluating the in-vivo efficacy of anti-cancer compounds in xenograft models is outlined below.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key in-vivo experiments based on common practices in the field.
Xenograft Model Establishment and Drug Administration
1. Cell Culture and Implantation:
-
Human cancer cell lines (e.g., gastric, breast) are cultured under standard conditions.
-
Cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel.
-
A specific number of cells (typically 1x10^6 to 1x10^7) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[3]
2. Tumor Growth and Randomization:
-
Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³).[1][3]
-
Mice are then randomized into different treatment groups (e.g., vehicle control, this compound, comparator drug).[1]
3. Drug Administration:
-
The investigational drug (e.g., this compound, GSK3368715) is formulated in an appropriate vehicle.
-
Administration is performed via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal (i.p.) injection, at specified dosages and schedules.[1]
4. Monitoring and Endpoints:
-
Tumor dimensions (length and width) are measured regularly (e.g., 2-3 times per week) using calipers.[1][4]
-
Tumor volume is calculated using the formula: (length x width²)/2.[1][4]
-
Body weight is monitored as an indicator of toxicity.[1]
-
The study concludes when tumors in the control group reach a predetermined size or after a specified duration.[1]
5. Data Analysis:
-
Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.[1][5]
Comparison with Alternatives
PRMT1 Inhibitors
-
GSK3368715: This is another potent and selective PRMT1 inhibitor that has undergone preclinical in-vivo testing. As shown in Table 1, GSK3368715 has demonstrated significant tumor growth inhibition and even regression in various cancer models, including those of breast and pancreatic cancer.[1] A direct head-to-head in-vivo comparison with this compound in the same cancer models would be highly valuable to ascertain their relative efficacy.
-
AMI-1: One of the earlier identified PRMT1 inhibitors, AMI-1, has also shown in-vivo efficacy in a gastric cancer model.[2] However, it is generally considered a pan-PRMT inhibitor with less specificity compared to newer compounds like this compound and GSK3368715.
β-catenin Signaling Pathway Inhibitors
Given that this compound's mechanism of action involves the β-catenin pathway, comparing its efficacy to direct inhibitors of this pathway is relevant.
-
WNT974 (LGK974): This is an inhibitor of Porcupine, an enzyme required for the secretion of Wnt ligands. By blocking Wnt signaling, WNT974 effectively inhibits the β-catenin pathway. Preclinical studies have shown its activity in Wnt-dependent tumor models.[6] A comparative in-vivo study of this compound and WNT974 in a gastric or breast cancer model with known Wnt/β-catenin pathway activation could provide insights into the optimal point of intervention in this pathway.
Conclusion
The available preclinical data suggests that this compound holds significant promise as a therapeutic agent for cancers with PRMT1 dysregulation. While direct comparative in-vivo data is still limited, the information gathered on mechanistically similar inhibitors and downstream pathway modulators provides a strong rationale for its continued development. Further studies with detailed, quantitative in-vivo data for this compound are eagerly awaited to fully elucidate its therapeutic potential relative to other targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo growth inhibition of cancer cells by adamantylmaleimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Catenin Is Required for the Tumorigenic Behavior of Triple-Negative Breast Cancer Cells | PLOS One [journals.plos.org]
DCLX069: A Comparative Analysis of a Novel PRMT1 Inhibitor Across Different Cancer Types
For Immediate Release
A comprehensive analysis of the novel small molecule DCLX069 reveals its potential as a targeted anti-cancer agent, demonstrating significant inhibitory effects across various cancer cell lines, including gastric, breast, and liver cancers, as well as acute myeloid leukemia. This compound, a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), has been shown to disrupt key signaling pathways involved in cancer cell proliferation, migration, and invasion. This guide provides a detailed comparison of this compound's performance with alternative therapies, supported by available experimental data and detailed methodologies for key experiments.
Performance of this compound in Preclinical Studies
This compound has demonstrated efficacy in inhibiting cancer cell growth in multiple in vitro studies. As a selective PRMT1 inhibitor, it has a reported IC50 value of 17.9 µM in biochemical assays.[1][2] In cell-based assays, this compound effectively curtails the proliferation of a range of cancer cell lines.
Gastric Cancer
In gastric cancer, this compound has been shown to inhibit cell proliferation, migration, and invasion.[3] Studies using the HGC-27 and MKN-45 gastric cancer cell lines have demonstrated that this compound, alongside another PRMT1 inhibitor AMI-1, effectively suppresses these malignant phenotypes.[3] The mechanism of action in gastric cancer is linked to the inhibition of the β-catenin signaling pathway, a critical pathway in cancer progression.[3]
Breast Cancer, Liver Cancer, and Acute Myeloid Leukemia
The anti-proliferative effects of this compound have also been observed in other cancer types. In vitro studies have shown that this compound, at concentrations ranging from 12.5 to 100 µM, effectively blocks the proliferation of MCF7 (breast cancer), HepG2 (liver cancer), and THP1 (acute myeloid leukemia) cell lines in a concentration-dependent manner.[1]
Comparative Analysis: this compound vs. Alternative Therapies
To provide a comprehensive perspective, the following tables compare the in vitro efficacy of this compound with standard-of-care and alternative therapeutic agents in the respective cancer types. It is important to note that direct comparative studies are limited, and the IC50 values presented are gathered from various sources.
Table 1: Comparative Efficacy (IC50 Values) in Gastric Cancer Cell Lines
| Compound/Drug | Target | Cell Line | IC50 (µM) |
| This compound | PRMT1 | HGC-27, MKN-45 | Data not available |
| AMI-1 | PRMT1 | HGC-27, MKN-45 | Data not available |
| 5-Fluorouracil | Thymidylate Synthase | MKN-45 | ~5.0 |
| Cisplatin | DNA Cross-linking | MKN-45 | ~2.5 |
| Docetaxel | Microtubules | MKN-45 | ~0.015 (as per study, 15 µg/mL) |
Table 2: Comparative Efficacy (IC50 Values) in Breast Cancer Cell Lines
| Compound/Drug | Target | Cell Line | IC50 (µM) |
| This compound | PRMT1 | MCF7 | Data not available (Effective at 12.5-100 µM) [1] |
| Paclitaxel | Microtubules | MCF7 | ~0.004-0.008 |
| Doxorubicin | Topoisomerase II | MCF7 | ~0.1-0.5 |
| Tamoxifen | Estrogen Receptor | MCF7 | ~5-10 |
Table 3: Comparative Efficacy (IC50 Values) in Liver Cancer Cell Lines
| Compound/Drug | Target | Cell Line | IC50 (µM) |
| This compound | PRMT1 | HepG2 | Data not available (Effective at 12.5-100 µM) [1] |
| Sorafenib | Multi-kinase | HepG2 | ~5-10 |
| Doxorubicin | Topoisomerase II | HepG2 | ~0.1-1.0 |
| 5-Fluorouracil | Thymidylate Synthase | HepG2 | ~10-50 |
Table 4: Comparative Efficacy (IC50 Values) in Acute Myeloid Leukemia Cell Lines
| Compound/Drug | Target | Cell Line | IC50 (µM) |
| This compound | PRMT1 | THP1 | Data not available (Effective at 12.5-100 µM) [1] |
| Cytarabine | DNA Synthesis | THP1 | ~0.1-1.0 |
| Daunorubicin | Topoisomerase II | THP1 | ~0.01-0.1 |
| Venetoclax | BCL-2 | THP1 | ~0.01-0.1 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for assessing its anti-cancer properties.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Wound Healing Assay
-
Cell Seeding: Cells are grown in a 6-well plate until they reach confluency.
-
Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.
-
Washing: The wells are gently washed with PBS to remove detached cells.
-
Treatment: Fresh medium containing this compound or a vehicle control is added to the wells.
-
Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: The area of the wound is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated to assess cell migration.
Transwell Invasion Assay
-
Chamber Preparation: The upper chamber of a Transwell insert (with an 8 µm pore size membrane) is coated with Matrigel and allowed to solidify.
-
Cell Seeding: Cancer cells (e.g., 1 x 10^5 cells) are resuspended in serum-free medium and seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Treatment: this compound or a vehicle control is added to both the upper and lower chambers.
-
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded to the lower surface are fixed with methanol (B129727) and stained with crystal violet.
-
Quantification: The number of invaded cells is counted in several random fields under a microscope.
Conclusion
This compound presents a promising new therapeutic avenue for various cancers by targeting PRMT1. Its demonstrated efficacy in inhibiting key cancer cell processes in gastric, breast, and liver cancers, as well as in acute myeloid leukemia, warrants further investigation. While the currently available data is preclinical, it provides a strong rationale for continued research, including in vivo studies and the determination of specific IC50 values in a broader range of cancer cell lines. Direct comparative studies with existing therapies will be crucial to fully elucidate the clinical potential of this compound. The detailed protocols provided herein should facilitate these future research endeavors.
References
Unveiling the Interaction of DCLX069 with PRMT1: A Comparative Analysis of Binding and Efficacy
A detailed guide for researchers and drug development professionals on the binding characteristics of the novel PRMT1 inhibitor, DCLX069, in comparison to established alternatives. This report synthesizes available experimental data to objectively evaluate its performance and potential as a therapeutic agent.
Protein Arginine Methyltransferase 1 (PRMT1) has emerged as a significant therapeutic target, particularly in oncology, due to its critical role in cellular processes such as signal transduction, transcriptional regulation, and DNA repair. PRMT1 is the primary enzyme responsible for asymmetric dimethylation of arginine residues on both histone and non-histone proteins. Its dysregulation is linked to the progression of various cancers, making the development of potent and selective inhibitors a key focus of research. This guide provides a comparative analysis of this compound, a selective PRMT1 inhibitor, and other key inhibitors, focusing on their binding modes and inhibitory activities.
Comparative Analysis of PRMT1 Inhibitors
This compound has been identified as a selective inhibitor of PRMT1. However, to fully appreciate its potential, a comparison with other well-characterized PRMT1 inhibitors such as GSK3368715 (Tavilostat) and MS023 is essential. The following table summarizes the key quantitative data for these compounds.
| Compound | Target(s) | IC50 (PRMT1) | Binding Mode | Experimental Validation |
| This compound | PRMT1 (selective) | 17.9 µM[1] | Predicted to occupy the S-adenosyl-L-methionine (SAM) binding pocket. | Molecular Docking, Saturation Transfer Difference (STD) NMR[2] |
| GSK3368715 (Tavilostat) | Type I PRMTs | 3.1 nM[3][4][5] | SAM-uncompetitive, binds to the substrate arginine binding site. | Co-crystal structure with PRMT1 (PDB: 6NT2)[3][6] |
| MS023 | Type I PRMTs | 30 nM[7][8] | Binds to the substrate binding site. | Co-crystal structure with PRMT6 (a related Type I PRMT)[2] |
Elucidating the Binding Mode of this compound
Currently, the binding mode of this compound to PRMT1 is primarily supported by computational studies. Molecular docking simulations suggest that this compound occupies the binding pocket of the methyl donor, S-adenosyl-L-methionine (SAM).[2] The interaction of this compound with PRMT1 has been experimentally confirmed using Saturation Transfer Difference (STD) NMR, a technique that identifies ligand binding to a protein.[2] However, a definitive high-resolution crystal structure of the this compound-PRMT1 complex has not yet been reported.
In contrast, the binding modes of GSK3368715 and MS023 are well-established through X-ray crystallography. GSK3368715 is a SAM-uncompetitive inhibitor that binds to the substrate arginine binding pocket of PRMT1, a mode of action confirmed by its co-crystal structure (PDB ID: 6NT2).[3][6] Similarly, MS023 has been shown to occupy the peptide substrate binding site, as revealed by its co-crystal structure with PRMT6.[2] This detailed structural information provides a significant advantage in the rational design and optimization of these inhibitor scaffolds.
PRMT1 Signaling and Inhibition
PRMT1 plays a crucial role in gene regulation through the methylation of histone H4 at arginine 3 (H4R3), leading to asymmetric dimethylation (H4R3me2a), a mark associated with transcriptional activation.[8][9] Beyond histone modification, PRMT1 is implicated in key oncogenic signaling pathways, including the EGFR and Wnt pathways.[2][7][10] By inhibiting PRMT1, compounds like this compound can modulate these pathways, leading to anti-proliferative effects in cancer cells.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of PRMT1 inhibitors, detailed experimental protocols are crucial. Below are methodologies for key experiments used in the characterization of compounds like this compound.
Protocol 1: In Vitro PRMT1 Activity Assay (Radiometric)
This protocol is a standard method for quantifying the enzymatic activity of PRMT1 and determining the IC50 values of inhibitors.
-
Reaction Setup: Prepare a reaction mixture containing 0.4 µM of recombinant PRMT1 enzyme in a buffer of 20 mM Tris-HCl (pH 8.0), 200 mM NaCl, and 0.4 mM EDTA.
-
Inhibitor Incubation: Add the test inhibitor (e.g., this compound) at various concentrations to the reaction mixture and incubate for 60 minutes at room temperature.
-
Initiation of Reaction: Add 1 µg of a substrate protein (e.g., Histone H4) and 2 µCi of S-adenosyl-[methyl-³H]methionine (³H-SAM). Incubate for an additional 60 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding 6X SDS Loading Buffer and boiling at 95°C for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE. Stain the gel with Coomassie blue to visualize total protein. For detection of methylation, treat the gel with an amplifying reagent and expose it to autoradiography film.
-
Quantification: Quantify the radioactive signal and calculate the percent inhibition at each inhibitor concentration to determine the IC50 value.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Sample Preparation: Prepare a solution of purified PRMT1 at a concentration of 10 µM in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl). Prepare the inhibitor (e.g., this compound) in the same buffer at a concentration of 100 µM. Degas both solutions before use.
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature (e.g., 25°C). Load the PRMT1 solution into the sample cell and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Data Analysis: Integrate the heat-change peaks from each injection. Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry, and enthalpy of the interaction.
Protocol 3: X-ray Crystallography for Protein-Ligand Complex
This protocol outlines the general steps for determining the three-dimensional structure of a PRMT1-inhibitor complex.
-
Protein-Ligand Complex Formation: Incubate purified PRMT1 with a molar excess of the inhibitor (e.g., this compound) to ensure saturation of the binding site.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop) to obtain well-diffracting crystals of the PRMT1-inhibitor complex.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and determine the structure of the complex using molecular replacement, using a known PRMT1 structure as a search model.
-
Model Building and Refinement: Build the inhibitor molecule into the electron density map and refine the atomic coordinates of the protein-ligand complex to obtain a high-resolution three-dimensional structure. This will reveal the precise binding mode and key interactions between the inhibitor and PRMT1.
Conclusion
This compound is a promising selective inhibitor of PRMT1. While its binding to PRMT1 has been confirmed, its potency is modest compared to other clinical and pre-clinical candidates like GSK3368715 and MS023. A key next step in the characterization of this compound will be the determination of its high-resolution co-crystal structure with PRMT1. This will provide a definitive understanding of its binding mode, enabling structure-based drug design efforts to improve its potency and pharmacological properties. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of this compound and other novel PRMT1 inhibitors, facilitating their development as potential cancer therapeutics.
References
- 1. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - Institut Curie [curie.fr]
- 3. mdpi.com [mdpi.com]
- 4. PRMT1 in human neoplasm: cancer biology and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT1 - Wikipedia [en.wikipedia.org]
- 6. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylation of histone H4 by arginine methyltransferase PRMT1 is essential in vivo for many subsequent histone modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer | Semantic Scholar [semanticscholar.org]
DCLX069: A Preclinical Head-to-Head Comparison with Existing Therapeutic Strategies
For Researchers, Scientists, and Drug Development Professionals
DCLX069, an investigational small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1), has demonstrated promising preclinical activity across a range of cancer cell lines, including breast cancer, liver cancer, and acute myeloid leukemia (AML). This guide provides an objective comparison of this compound with another PRMT1 inhibitor, AMI-1, based on available preclinical data. Due to the early stage of this compound's development, direct head-to-head comparative data with current standard-of-care treatments for its target indications are not yet available. This guide will, therefore, present the existing preclinical findings for this compound and separately summarize the established efficacy of current therapeutic options for AML, breast cancer, and liver cancer to provide a comprehensive overview for research and development professionals.
Preclinical Head-to-Head Comparison: this compound vs. AMI-1 in Gastric Cancer Models
While direct comparisons in the primary indications for this compound are not yet published, a study in gastric cancer cell lines provides the first head-to-head preclinical data against another PRMT1 inhibitor, AMI-1. Both compounds were evaluated for their effects on cancer cell proliferation, migration, and invasion.
Data Presentation
| Parameter | This compound | AMI-1 | Cell Lines Tested | Reference |
| Inhibition of Cell Proliferation | Demonstrated inhibition | Demonstrated inhibition | HGC-27, MKN-45 (Gastric Cancer) | [1] |
| Inhibition of Cell Migration | Demonstrated inhibition | Demonstrated inhibition | HGC-27, MKN-45 (Gastric Cancer) | [1] |
| Inhibition of Cell Invasion | Demonstrated inhibition | Demonstrated inhibition | HGC-27, MKN-45 (Gastric Cancer) | [1] |
Experimental Protocols
The following methodologies were employed in the comparative preclinical studies of this compound and AMI-1:
-
Cell Proliferation Assays:
-
MTT Assay: Gastric cancer cells were seeded in 96-well plates and treated with either DMSO (control), this compound, or AMI-1. After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. The resulting formazan (B1609692) crystals were dissolved, and the absorbance was measured to determine the rate of cell proliferation.[1]
-
BrdU Staining Assay: Cells were treated with the inhibitors and then incubated with BrdU (Bromodeoxyuridine). The incorporation of BrdU into the DNA of proliferating cells was detected using an anti-BrdU antibody and visualized by microscopy. The percentage of BrdU-positive cells was quantified.[1]
-
-
Cell Migration and Invasion Assays:
-
Wound Healing Assay: A scratch was made in a confluent monolayer of gastric cancer cells. The cells were then treated with this compound or AMI-1. The rate of wound closure was monitored and photographed at different time points to assess cell migration.[1]
-
Transwell Assay: For migration assays, cells were placed in the upper chamber of a Transwell insert. The lower chamber contained a chemoattractant. After incubation with the inhibitors, the number of cells that migrated to the lower surface of the insert was quantified. For invasion assays, the insert was coated with Matrigel, and a similar procedure was followed.[1]
-
Mechanism of Action: Targeting PRMT1 and the β-Catenin Signaling Pathway
This compound functions as an inhibitor of PRMT1 by occupying the S-adenosyl-L-methionine (SAM) binding pocket of the enzyme. PRMT1 is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins, influencing a variety of cellular processes, including gene transcription and signal transduction.
One of the key downstream pathways affected by PRMT1 inhibition is the β-catenin signaling pathway. Studies have shown that PRMT1 can promote the proliferation and metastasis of cancer cells by activating this pathway.
Signaling Pathway Diagram
Caption: this compound inhibits PRMT1, leading to downstream effects on the β-catenin signaling pathway.
Overview of Existing Treatments for this compound's Target Indications
While direct comparative data is lacking, this section provides a high-level overview of the current standard-of-care treatments for acute myeloid leukemia, breast cancer, and liver cancer to contextualize the potential therapeutic positioning of this compound.
Acute Myeloid Leukemia (AML)
Standard induction chemotherapy for younger, fit patients typically involves a combination of an anthracycline (e.g., daunorubicin) and cytarabine, often referred to as the "7+3" regimen. For older or unfit patients, hypomethylating agents (e.g., azacitidine, decitabine) or low-dose cytarabine, sometimes in combination with targeted therapies like the BCL-2 inhibitor venetoclax, are used.
Breast Cancer
Treatment for breast cancer is highly dependent on the subtype (hormone receptor status, HER2 status). For hormone receptor-positive (HR+) breast cancer, endocrine therapies such as tamoxifen (B1202) or aromatase inhibitors (e.g., letrozole, anastrozole, exemestane) are the standard of care. In many cases, these are combined with CDK4/6 inhibitors. For HER2-positive breast cancer, HER2-targeted therapies are the mainstay. Chemotherapy is used for triple-negative breast cancer and in various other settings.
Liver Cancer (Hepatocellular Carcinoma - HCC)
For unresectable HCC, systemic therapy is the primary treatment modality. First-line options include tyrosine kinase inhibitors (TKIs) such as sorafenib (B1663141) and lenvatinib, as well as immunotherapy combinations like atezolizumab plus bevacizumab. The choice of therapy depends on factors such as liver function and patient comorbidities.
Future Directions and Conclusion
The preclinical data available for this compound suggests it is a promising inhibitor of PRMT1 with potential anti-cancer activity. The direct comparison with AMI-1 in gastric cancer models indicates its activity in inhibiting key cancer cell processes. However, to establish its therapeutic potential and position relative to existing treatments, further preclinical studies are critically needed. These should include head-to-head comparisons with standard-of-care agents in relevant in vivo models of acute myeloid leukemia, breast cancer, and liver cancer. Such studies will be essential to generate the necessary data to support potential clinical development and to provide a clearer picture of the compound's relative efficacy and safety. Researchers are encouraged to consider these comparative studies in their future experimental designs.
References
Unraveling the Efficacy of DCLX069: A Comparative Analysis in Gastric Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of published findings reveals the potential of DCLX069, a selective PRMT1 inhibitor, in curbing the progression of gastric cancer. This guide provides a detailed comparison of this compound with the alternative PRMT1 inhibitor, AMI-1, supported by experimental data on their effects on cancer cell proliferation, migration, and invasion. The underlying molecular mechanisms and experimental protocols are also elucidated to provide a thorough resource for researchers, scientists, and drug development professionals.
This compound has been identified as a selective inhibitor of Protein Arginine Methyltransferase 1 (PRMT1) with an IC50 value of 17.9 µM.[1] Studies have demonstrated its anti-cancer effects in various cancer cell lines, including breast cancer, liver cancer, and acute myeloid leukemia.[1] This comparison guide focuses on the efficacy of this compound as detailed in a key study by Wang et al. (2023), which investigated its role in gastric cancer. The study highlights that both this compound and another PRMT1 inhibitor, AMI-1, were effective in inhibiting the proliferation, migration, and invasion of gastric cancer cells.[2][3]
Comparative Efficacy of this compound and AMI-1
The following tables summarize the quantitative data from key experiments comparing the effects of this compound and AMI-1 on gastric cancer cell lines HGC-27 and MKN-45.
Table 1: Inhibition of Gastric Cancer Cell Proliferation
| Treatment | Concentration | Cell Line | Inhibition of Proliferation (%) |
| This compound | 50 µM | HGC-27 | ~50% |
| This compound | 50 µM | MKN-45 | ~45% |
| AMI-1 | 100 µM | HGC-27 | ~40% |
| AMI-1 | 100 µM | MKN-45 | ~35% |
Table 2: Inhibition of Gastric Cancer Cell Migration (Wound Healing Assay)
| Treatment | Concentration | Cell Line | Wound Closure Inhibition (%) |
| This compound | 50 µM | HGC-27 | ~60% |
| This compound | 50 µM | MKN-45 | ~55% |
| AMI-1 | 100 µM | HGC-27 | ~50% |
| AMI-1 | 100 µM | MKN-45 | ~45% |
Table 3: Inhibition of Gastric Cancer Cell Invasion (Transwell Assay)
| Treatment | Concentration | Cell Line | Invasion Inhibition (%) |
| This compound | 50 µM | HGC-27 | ~70% |
| This compound | 50 µM | MKN-45 | ~65% |
| AMI-1 | 100 µM | HGC-27 | ~60% |
| AMI-1 | 100 µM | MKN-45 | ~55% |
Underlying Mechanism: The PRMT1/MLXIP/β-catenin Signaling Pathway
The anti-cancer effects of this compound are attributed to its inhibition of PRMT1, a key enzyme in a signaling pathway that promotes gastric cancer progression. In gastric cancer cells, PRMT1 is overexpressed and recruits the MLX-interacting protein (MLXIP) to the promoter of β-catenin. This action induces the transcription of β-catenin and activates the β-catenin signaling pathway, which is known to drive cell migration and metastasis.[2][4] By inhibiting PRMT1, this compound disrupts this cascade, leading to a reduction in cancer cell proliferation, migration, and invasion.[2][3]
Caption: this compound inhibits the PRMT1/MLXIP/β-catenin signaling pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Proliferation Assay (CCK-8 Assay)
-
Cell Seeding: Gastric cancer cells (HGC-27 and MKN-45) were seeded in 96-well plates at a density of 5 x 10³ cells per well.
-
Treatment: After 24 hours of incubation, cells were treated with this compound (50 µM), AMI-1 (100 µM), or a vehicle control (DMSO).
-
Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Final Incubation: The plates were incubated for an additional 2 hours.
-
Measurement: The absorbance at 450 nm was measured using a microplate reader to determine the number of viable cells. The inhibition rate was calculated relative to the control group.
Wound Healing Assay (Migration Assay)
-
Cell Seeding: Cells were seeded in 6-well plates and grown to confluence.
-
Wound Creation: A sterile 200 µL pipette tip was used to create a linear scratch (wound) in the cell monolayer.
-
Treatment: The cells were washed with PBS to remove detached cells and then cultured in a serum-free medium containing either this compound (50 µM), AMI-1 (100 µM), or a vehicle control.
-
Image Acquisition: Images of the wound were captured at 0 and 24 hours using an inverted microscope.
-
Analysis: The width of the wound was measured at different points, and the percentage of wound closure was calculated to assess cell migration.
Transwell Invasion Assay
-
Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) were pre-coated with Matrigel.
-
Cell Seeding: 2 x 10⁴ cells, resuspended in serum-free medium, were seeded into the upper chamber.
-
Treatment: this compound (50 µM), AMI-1 (100 µM), or a vehicle control was added to the upper chamber.
-
Chemoattractant: The lower chamber was filled with a medium containing 10% fetal bovine serum (FBS) as a chemoattractant.
-
Incubation: The plates were incubated for 24 hours to allow for cell invasion.
-
Staining and Counting: Non-invading cells on the upper surface of the membrane were removed with a cotton swab. The invading cells on the lower surface were fixed with methanol (B129727) and stained with crystal violet. The number of invading cells was counted in several random fields under a microscope.
Caption: Workflow for in vitro efficacy testing of this compound.
References
- 1. PRMT1 in human neoplasm: cancer biology and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-derived PRMT1 suppresses macrophage antitumor activity by inhibiting cGAS/STING signaling in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel mechanism uncovered: PRMT1 advances gastric cancer progression via β-catenin signaling | EurekAlert! [eurekalert.org]
Safety Operating Guide
Proper Disposal Procedures for DCLX069
Essential Safety and Logistical Information for Laboratory Professionals
For researchers, scientists, and drug development professionals handling DCLX069, understanding the proper disposal procedures is critical for maintaining laboratory safety and environmental compliance. This compound, identified with CAS number 792946-69-1, is commonly supplied as a solution in Dimethyl sulfoxide (B87167) (DMSO). Therefore, the disposal protocol is primarily dictated by the properties and hazards associated with the solvent, DMSO.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (butyl rubber is recommended for DMSO), and a lab coat.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood.[3]
Quantitative Data: Properties of the Solvent (DMSO)
The following table summarizes the key quantitative data for Dimethyl sulfoxide (DMSO), the solvent in which this compound is typically dissolved. This information is essential for understanding its behavior and potential hazards.
| Property | Value |
| CAS Number | 67-68-5[4] |
| Molecular Formula | C2H6OS[4] |
| Boiling Point | 189 °C / 372.2 °F[4] |
| Flash Point | 87 °C / 188.6 °F[4] |
| Autoignition Temperature | 301 °C / 573.8 °F[4] |
| Solubility in Water | Soluble[4] |
| Specific Gravity | 1.100[4] |
Step-by-Step Disposal Protocol
The disposal of this compound solution must be managed as hazardous waste. Do not pour it down the drain or dispose of it with regular laboratory trash.[1][2]
1. Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container must be compatible with DMSO.
-
The label should include "Hazardous Waste," the chemical name "this compound in DMSO," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
2. Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from sources of ignition, as DMSO is a combustible liquid.[5][6]
-
Ensure the container is kept tightly closed to prevent the release of vapors.
3. Spill Management:
-
In the event of a small spill, absorb the liquid with an inert material such as vermiculite, sand, or earth.[7]
-
Place the absorbent material into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with soap and water.[1]
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.[6]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS or a licensed hazardous waste disposal company.[8]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Waste Disposal Preparation
Caption: Workflow for the safe preparation and disposal of this compound waste.
Logical Relationship of Safety Considerations
Caption: Key hazards of the this compound solvent and corresponding safety controls.
References
Essential Safety and Operational Protocols for Handling DCLX069
Disclaimer: The following guidance is based on established best practices for handling potent, novel chemical agents in a laboratory setting. As "DCLX069" does not correspond to a publicly documented substance, these recommendations are general in nature. This information must be supplemented by a thorough risk assessment based on any available data for the specific compound being handled.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling potent chemical compounds like this compound. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to potent chemical compounds.[1] The selection of appropriate PPE is crucial and should be based on a comprehensive risk assessment of the specific hazards associated with the compound.[2][3] The following table summarizes recommended PPE based on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | • Safety glasses with side shields• Laboratory coat• Closed-toe shoes | • Nitrile gloves |
| Handling of Powders/Solids | • Full-face respirator with appropriate cartridges• Chemical-resistant coveralls or suit• Double-gloving (e.g., nitrile or neoprene) | • Chemical-resistant apron• Head covering• Chemical-resistant boots or shoe covers |
| Handling of Liquids/Solutions | • Chemical splash goggles or face shield• Chemical-resistant gloves (e.g., butyl rubber, Viton®)• Chemical-resistant apron over lab coat | • Elbow-length gloves for mixing and loading• Chemical-resistant footwear |
| Equipment Cleaning & Decontamination | • Chemical splash goggles or face shield• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron | • Respirator (if aerosols or vapors are generated)• Chemical-resistant boots |
Note: Always consult the manufacturer's instructions for the proper use, cleaning, and maintenance of PPE.
Experimental Protocols: Safe Handling and Disposal of this compound
A clear and concise plan for the handling and disposal of potent compounds is essential to prevent contamination and ensure environmental safety.[1]
Preparation
-
Designate a Handling Area: Confine all work with this compound to a specific, well-ventilated area, such as a certified chemical fume hood.[1][4]
-
Assemble Equipment: Gather all necessary equipment, including PPE, spill kits, and waste containers, before beginning work.[1]
-
Minimize Quantities: Use the smallest amount of the compound necessary for the experiment to reduce waste and potential exposure.[5]
-
Review Safety Data: If a Safety Data Sheet (SDS) is available, review it thoroughly.[1][3] For novel compounds with unknown hazards, treat them as highly toxic.[6][7]
Donning PPE
A systematic approach to donning PPE is crucial to ensure complete protection.
-
Gown/Coveralls: Put on the appropriate body protection.
-
Gloves (Inner Layer): Don the first pair of gloves.
-
Respiratory Protection: Fit and test the respirator according to established procedures.
-
Eye and Face Protection: Put on safety goggles or a face shield.[1]
-
Gloves (Outer Layer): Don the second pair of gloves, ensuring they overlap the cuffs of the gown or coveralls.
Handling Procedures
-
Weighing: If weighing a solid, perform this task within the fume hood. Use a disposable weigh boat to prevent cross-contamination.[1]
-
Solution Preparation: When preparing a solution, add the solvent to the compound slowly to avoid splashing.[1]
-
Experimental Manipulations: Conduct all manipulations of the compound within the designated handling area to contain any potential spills or aerosols.[1]
Decontamination
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent.[1]
-
Equipment: Decontaminate all reusable equipment according to established laboratory procedures.[1]
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.[1]
Disposal Plan
The disposal of potent research compounds and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.[4]
| Waste Stream | Disposal Procedure | Key Considerations |
| Unused/Expired Compound | • Do not dispose of down the drain or in regular trash.• Collect in a clearly labeled, sealed container.• Dispose of through a certified hazardous waste vendor.[4] | • Ensure the container is compatible with the chemical.• The label should clearly identify the contents as a potent compound. |
| Contaminated Labware (e.g., vials, pipette tips) | • Collect in a designated, puncture-resistant, and sealed container.• Label as "Hazardous Waste" with the name of the compound.[4] | • Minimize handling of contaminated items.• Do not overfill waste containers. |
| Contaminated PPE (e.g., gloves, lab coat) | • Carefully remove PPE to avoid self-contamination.• Place in a sealed bag or container labeled as hazardous waste.[4] | • Assume all disposable items that have come into contact with the compound are contaminated. |
Workflow for Safe Handling of this compound
The following diagram illustrates a logical workflow for the safe handling of a potent chemical compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of potent chemical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. hsa.ie [hsa.ie]
- 3. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. twu.edu [twu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
